molecular formula C25H24Cl2N6O3S B15575993 TYRA-300 CAS No. 2800223-30-5

TYRA-300

货号: B15575993
CAS 编号: 2800223-30-5
分子量: 559.5 g/mol
InChI 键: JOAFWIHZEBKYQK-OAHLLOKOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dabogratinib is an orally bioavailable, selective inhibitor of human fibroblast growth factor receptor 3 (FGFR3), with potential antineoplastic activity. Upon oral administration, dabogratinib specifically targets and binds to certain FGFR3 activating gene alterations, and specifically the gatekeeper mutants V555L/M. This blocks FGFR3-mediated signaling and leads to an inhibition of tumor cell proliferation in FGFR3-overexpressing cells. FGFR3, a receptor tyrosine kinase, is involved in angiogenesis and in the proliferation, differentiation, and survival of tumor cells. FGFR3 expression is associated with poor prognosis. It is overexpressed by certain tumor cell types.

属性

CAS 编号

2800223-30-5

分子式

C25H24Cl2N6O3S

分子量

559.5 g/mol

IUPAC 名称

5-[(1R)-1-(3,5-dichloro-4-pyridinyl)ethoxy]-3-[6-(2-methylsulfonyl-2,6-diazaspiro[3.3]heptan-6-yl)-3-pyridinyl]-1H-indazole

InChI

InChI=1S/C25H24Cl2N6O3S/c1-15(23-19(26)9-28-10-20(23)27)36-17-4-5-21-18(7-17)24(31-30-21)16-3-6-22(29-8-16)32-11-25(12-32)13-33(14-25)37(2,34)35/h3-10,15H,11-14H2,1-2H3,(H,30,31)/t15-/m1/s1

InChI 键

JOAFWIHZEBKYQK-OAHLLOKOSA-N

产品来源

United States

Foundational & Exploratory

TYRA-300: A Deep Dive into the Mechanism of Action of a Selective FGFR3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TYRA-300 is an investigational, orally administered, selective inhibitor of the fibroblast growth factor receptor 3 (FGFR3).[1][2][3] Developed by Tyra Biosciences, this next-generation precision medicine is engineered to target activating mutations, fusions, and resistance mutations in the FGFR3 gene, which are implicated in various cancers, notably urothelial carcinoma, and skeletal dysplasias such as achondroplasia.[1][2][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the key pathways and processes involved.

Core Mechanism of Action

This compound functions as a potent and selective ATP-competitive inhibitor of the FGFR3 tyrosine kinase. Its primary mechanism involves binding to the kinase domain of FGFR3, thereby blocking the downstream signaling pathways that drive cellular proliferation, survival, and differentiation in FGFR3-dependent conditions.[1][2]

A key innovation in the design of this compound is its selectivity for FGFR3 over other FGFR isoforms (FGFR1, FGFR2, and FGFR4).[1][2] This selectivity is crucial for minimizing off-target toxicities commonly associated with pan-FGFR inhibitors, such as hyperphosphatemia (FGFR1 inhibition), mucositis, and retinal detachment (FGFR2 inhibition).[1][2] Furthermore, this compound is designed to be agnostic to the "gatekeeper" mutations (e.g., V555M) in FGFR3 that confer resistance to first-generation FGFR inhibitors.[1][5]

Signaling Pathway

The binding of fibroblast growth factors (FGFs) to FGFR3 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which are critical for cell proliferation and survival. In skeletal dysplasias like achondroplasia, gain-of-function mutations in FGFR3 lead to constitutive activation of these pathways, impairing chondrocyte proliferation and differentiation, and consequently, bone growth.[4][6] In cancer, activating mutations or fusions involving FGFR3 drive oncogenesis through the same signaling cascades.

This compound intervenes at the initial step of this signaling cascade by preventing the autophosphorylation of FGFR3, thereby inhibiting all subsequent downstream events.

FGFR3_Signaling_Pathway cluster_receptor cluster_mapk cluster_pi3k FGF FGF Ligand FGFR3 FGFR3 FGF->FGFR3 P1 P FGFR3->P1 GRB2 GRB2 P1->GRB2 PI3K PI3K P1->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation AKT AKT PI3K->AKT AKT->Cell_Proliferation TYRA300 This compound TYRA300->FGFR3

Caption: Simplified FGFR3 signaling pathway and the inhibitory action of this compound.

Data Presentation

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of wild-type and mutated FGFR3, with significant selectivity over other FGFR isoforms.

TargetIC50 (nM)Reference
FGFR3 (Wild-Type)1.8[5]
FGFR1113[5]
FGFR234.9[5]
FGFR498.4[5]
FGFR3 V555M (Gatekeeper Mutation)Potent activity maintained[5]
FGFR3 G380R (Achondroplasia)21[1]
FGFR3 N540K73[1]
Preclinical Efficacy in Achondroplasia Mouse Model

In a preclinical mouse model of achondroplasia (Fgfr3Y367C/+), daily administration of this compound resulted in significant improvements in bone growth.

ParameterTreatment GroupResultp-valueReference
Body Length IncreaseThis compound (1.2 mg/kg/day)17.6% increase vs. vehicle<0.0001
Femur Length IncreaseThis compound (1.2 mg/kg/day)24.4% increase vs. vehicle<0.0001
Tibia Length IncreaseThis compound (1.2 mg/kg/day)38.3% increase vs. vehicle<0.0001
Clinical Efficacy in Metastatic Urothelial Carcinoma (SURF301 Study)

Interim data from the Phase 1/2 SURF301 study in patients with heavily pre-treated FGFR3-altered metastatic urothelial carcinoma demonstrated promising anti-tumor activity.

Dose LevelOverall Response Rate (ORR)Disease Control Rate (DCR)Reference
≥90 mg daily54.5% (6/11 patients with partial response)100%[3]

Experimental Protocols

Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FGFR isoforms.

  • Method: Biochemical kinase assays were performed using purified recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains. Assays were conducted in a 384-well plate format.

  • Procedure:

    • Kinase, a fluorescently labeled peptide substrate, and ATP were combined in assay buffer.

    • This compound was added in a series of dilutions.

    • The reaction was incubated at room temperature for a specified time (e.g., 60 minutes).

    • The reaction was stopped, and the amount of phosphorylated substrate was quantified using a microplate reader.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay (Ba/F3 Cells)
  • Objective: To assess the effect of this compound on the viability of cells engineered to be dependent on FGFR signaling.

  • Cell Lines: Ba/F3 murine pro-B cells were retrovirally transduced to express human wild-type or mutated FGFR3.

  • Procedure:

    • Cells were seeded in 96-well plates at a density of 5,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.

    • Cells were treated with a range of concentrations of this compound or vehicle control (DMSO).

    • Plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.

    • Cell viability was assessed using a commercially available luminescent cell viability assay that measures intracellular ATP levels.

    • Luminescence was read on a microplate reader, and data were normalized to the vehicle-treated controls to determine the percentage of inhibition.

In Vivo Tumor Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of human bladder cancer.

  • Animal Model: Female athymic nude mice were used.

  • Tumor Implantation: Human bladder cancer cells with an FGFR3 fusion (e.g., RT112) or mutation were implanted subcutaneously into the flank of each mouse.

  • Treatment: When tumors reached a predetermined size (e.g., 100-200 mm³), mice were randomized into treatment and control groups. This compound was administered orally once daily at various dose levels. The control group received the vehicle.

  • Efficacy Assessment: Tumor volume was measured twice weekly using calipers. Body weight was also monitored as an indicator of toxicity.

  • Endpoint: The study was terminated when tumors in the control group reached a specified maximum size or after a defined treatment period. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Xenograft_Workflow Start Start Implantation Subcutaneous Implantation of Cancer Cells Start->Implantation Tumor_Growth Tumor Growth to 100-200 mm³ Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Oral Administration of this compound Randomization->Treatment Vehicle Vehicle Control Randomization->Vehicle Monitoring Tumor Volume & Body Weight Measurement (2x/week) Treatment->Monitoring Vehicle->Monitoring Endpoint Endpoint Reached Monitoring->Endpoint Analysis Data Analysis: Tumor Growth Inhibition Endpoint->Analysis

Caption: Workflow for in vivo tumor xenograft studies of this compound.

Clinical Development

This compound is currently being evaluated in multiple clinical trials.

  • SURF301 (NCT05544552): A Phase 1/2 study in adult patients with advanced solid tumors, including metastatic urothelial carcinoma, harboring activating FGFR3 alterations.[3] The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound.

  • SURF302 (NCT06995677): A Phase 2 study evaluating this compound in patients with low-grade, intermediate-risk non-muscle invasive bladder cancer (NMIBC) with FGFR3 alterations.

  • BEACH301: A planned Phase 2 study in pediatric patients with achondroplasia.

Conclusion

This compound is a highly selective and potent oral inhibitor of FGFR3 with a mechanism of action that addresses the limitations of previous FGFR inhibitors. Its ability to potently inhibit wild-type and mutated FGFR3, including gatekeeper resistance mutations, while sparing other FGFR isoforms, offers the potential for a more favorable safety and efficacy profile. Preclinical data have demonstrated significant activity in models of both cancer and skeletal dysplasia. Ongoing clinical trials will further elucidate the therapeutic potential of this compound in patients with FGFR3-driven diseases. The development of this compound represents a promising advancement in precision medicine for these patient populations.

References

TYRA-300: A Technical Guide to a Novel Selective FGFR3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TYRA-300 is an investigational, orally administered, selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor 3 (FGFR3).[1][2] Developed by Tyra Biosciences, this next-generation therapeutic is engineered to exhibit high selectivity for FGFR3, thereby minimizing off-target toxicities associated with pan-FGFR inhibitors.[3] Furthermore, this compound is designed to maintain activity against known FGFR3 gatekeeper mutations that confer resistance to existing therapies.[3] This document provides a comprehensive technical overview of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Mechanism of Action and Selectivity

This compound was developed using a structure-based drug design approach to achieve potent and selective inhibition of FGFR3.[1] Activating mutations, fusions, and amplifications in the FGFR3 gene are oncogenic drivers in a variety of cancers, most notably urothelial carcinoma.[1][3] Additionally, germline activating mutations in FGFR3 are the cause of several skeletal dysplasias, including achondroplasia and hypochondroplasia.[4][5]

This compound is designed to specifically target the ATP-binding pocket of the FGFR3 kinase domain, thereby preventing its phosphorylation and subsequent activation of downstream signaling pathways. A key feature of this compound is its selectivity for FGFR3 over other FGFR isoforms (FGFR1, FGFR2, and FGFR4). Inhibition of these other isoforms is associated with toxicities such as hyperphosphatemia (FGFR1), stomatitis, and ocular and skin toxicities (FGFR2).[3]

FGFR3 Signaling Pathway

The binding of fibroblast growth factor (FGF) ligands to FGFR3 induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain. This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which regulate cell proliferation, differentiation, and survival. In oncogenesis and skeletal dysplasias, gain-of-function mutations in FGFR3 lead to constitutive activation of these pathways in a ligand-independent manner.

FGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR3 Extracellular Domain Transmembrane Domain Kinase Domain FGF Ligand->FGFR3:ext Binding & Dimerization RAS RAS FGFR3:kin->RAS Activation PI3K PI3K FGFR3:kin->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival TYRA300 This compound TYRA300->FGFR3:kin Inhibition NanoBRET_Workflow cluster_workflow NanoBRET™ Assay Workflow start Start transfect Transfect HEK293 cells with FGFR3-NanoLuc® Fusion Vector start->transfect seed Seed transfected cells into 96-well plates transfect->seed incubate_tracer Add NanoBRET™ tracer and incubate seed->incubate_tracer add_compound Add this compound at various concentrations incubate_tracer->add_compound incubate_compound Incubate for 2 hours add_compound->incubate_compound add_substrate Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor incubate_compound->add_substrate measure Measure BRET signal on a luminometer add_substrate->measure calculate Calculate IC50 values measure->calculate end End calculate->end SURF301_Protocol cluster_protocol SURF301 Clinical Trial Protocol enrollment Patient Enrollment: Advanced solid tumors with FGFR3 alterations phase1a Phase 1a: Dose Escalation (Determine MTD and RP2D) enrollment->phase1a phase1b Phase 1b: Dose Expansion (Evaluate safety and preliminary efficacy at RP2D) phase1a->phase1b primary_endpoints Primary Endpoints: - MTD (Phase 1a) - RP2D (Phase 1b) - ORR (Phase 2) phase1a->primary_endpoints secondary_endpoints Secondary Endpoints: - Safety and Tolerability - Pharmacokinetics - Duration of Response - Disease Control Rate phase1a->secondary_endpoints phase2 Phase 2: Cohort Expansion (Further evaluate efficacy in specific tumor types) phase1b->phase2 phase1b->primary_endpoints phase1b->secondary_endpoints phase2->primary_endpoints phase2->secondary_endpoints

References

TYRA-300: A Precision Tool Targeting FGFR3 Gain-of-Function Mutations

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fibroblast growth factor receptor 3 (FGFR3) is a well-validated oncogenic driver in various malignancies, particularly urothelial carcinoma, and is also implicated in skeletal dysplasias such as achondroplasia. Gain-of-function mutations in FGFR3 lead to constitutive activation of its tyrosine kinase domain, promoting aberrant downstream signaling and driving disease pathogenesis. TYRA-300 is an investigational, orally bioavailable, selective inhibitor of FGFR3 designed to potently and specifically target both wild-type and mutated forms of the receptor, including those with acquired resistance mutations. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting this compound as a promising therapeutic agent, with a focus on its mechanism of action, activity against FGFR3 gain-of-function mutations, and the methodologies of key evaluative experiments.

Introduction: The Role of FGFR3 in Disease

The FGFR family of receptor tyrosine kinases, comprising four members (FGFR1-4), plays a crucial role in embryonic development, tissue homeostasis, and angiogenesis.[1] Ligand binding to the extracellular domain of FGFRs induces receptor dimerization and transphosphorylation of the intracellular kinase domains, initiating a cascade of downstream signaling pathways.[2]

Gain-of-function mutations in the FGFR3 gene are frequently observed in non-muscle invasive bladder cancer (NMIBC), occurring in up to 80% of cases, and are also present in 15-20% of muscle-invasive and metastatic urothelial carcinoma (mUC).[3] These mutations, such as the common S249C substitution, lead to ligand-independent receptor activation and constitutive signaling.[4] In skeletal dysplasias like achondroplasia, a specific germline mutation (G380R) in FGFR3 results in impaired chondrocyte proliferation and differentiation.[3]

This compound: A Selective FGFR3 Inhibitor

This compound was developed as a potent and selective small-molecule inhibitor of FGFR3. Its design aims to minimize off-target toxicities associated with pan-FGFR inhibitors by demonstrating high selectivity for FGFR3 over other FGFR isoforms (FGFR1, FGFR2, and FGFR4).[5] Furthermore, this compound is designed to be effective against acquired resistance mutations, such as the "gatekeeper" mutations (e.g., V555M/L), that can emerge during treatment with other FGFR inhibitors.

Preclinical Activity of this compound

In Vitro Potency and Selectivity

This compound has demonstrated potent inhibitory activity against wild-type FGFR3 and various activating mutations in enzymatic and cell-based assays.

TargetAssay TypeIC50 (nM)ComparatorComparator IC50 (nM)
FGFR3 (WT) Enzymatic-Erdafitinib-
Futibatinib-
Pemigatinib-
FGFR3 (V555M) Enzymatic-Erdafitinib>1000
Futibatinib-
Pemigatinib>1000
FGFR3 (V555L) Enzymatic-Erdafitinib-
Futibatinib-
Pemigatinib-
Ba/F3-FGFR3 Cellular Viability11--

Data compiled from publicly available investor presentations and publications.[6]

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound was evaluated in a xenograft model using the UM-UC-14 human bladder cancer cell line, which harbors an activating FGFR3-S249C mutation.

Treatment GroupDosing ScheduleTumor Growth Inhibition (TGI) (%)Regression (%)
This compound 9 mg/kg BID9034
This compound 18 mg/kg QD9675
Erdafitinib 12.5 mg/kg BID9141

Data from a study presented by Tyra Biosciences.[4]

Clinical Development of this compound

This compound is currently being investigated in clinical trials for the treatment of patients with advanced solid tumors harboring FGFR3 alterations.

SURF301: A Phase 1/2 Study in Advanced Solid Tumors

The SURF301 trial (NCT05544552) is a multicenter, open-label study evaluating the safety, tolerability, and preliminary anti-tumor activity of this compound in patients with advanced urothelial carcinoma and other solid tumors with activating FGFR3 alterations.[7]

Preliminary Efficacy Data in Metastatic Urothelial Carcinoma (mUC):

Dose Level (QD)Number of PatientsPartial Response (PR) Rate (%)Disease Control Rate (DCR) (%)
≥ 90 mg 1154.5100
90 mg 1050100
120 mg 1100100

Interim data as of August 15, 2024.[4]

SURF302: A Phase 2 Study in Non-Muscle Invasive Bladder Cancer (NMIBC)

The SURF302 trial (NCT06995677) is an open-label Phase 2 study evaluating the efficacy and safety of this compound in participants with FGFR3-altered, low-grade, intermediate-risk NMIBC.[8] The primary endpoint of the study is the complete response rate at three months.[4]

Signaling Pathways and Experimental Workflows

FGFR3 Signaling Pathway

FGFR3_Signaling_Pathway FGF FGF Ligand FGFR3 FGFR3 FGF->FGFR3 GRB2 GRB2 FGFR3->GRB2 PI3K PI3K FGFR3->PI3K PLCg PLCγ FGFR3->PLCg STAT STAT FGFR3->STAT SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation TYRA300 This compound TYRA300->FGFR3

Caption: Simplified FGFR3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow start Start prep_buffer Prepare Base Reaction Buffer start->prep_buffer add_substrate Add Substrate & Cofactors prep_buffer->add_substrate add_kinase Add FGFR3 Enzyme add_substrate->add_kinase add_compound Add this compound (or DMSO control) add_kinase->add_compound incubate1 Incubate at RT (20 min) add_compound->incubate1 add_atp Initiate Reaction with ³³P-ATP incubate1->add_atp incubate2 Incubate at RT (2 hours) add_atp->incubate2 detect Detect Kinase Activity (P81 filter binding) incubate2->detect analyze Data Analysis (IC50 determination) detect->analyze end End analyze->end

Caption: General workflow for an in vitro radiometric kinase assay.

Detailed Methodologies

In Vitro Kinase Inhibition Assay (Radiometric)

The enzymatic potency of this compound against FGFR3 was determined using a radiometric assay, such as the HotSpot™ kinase assay platform.

  • Reaction Buffer: A base reaction buffer containing 20 mM Hepes (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, and 2 mM DTT is prepared.

  • Reaction Setup: The substrate and any necessary cofactors are added to the reaction buffer. The FGFR3 enzyme is then introduced.

  • Compound Addition: this compound, dissolved in 100% DMSO, is delivered to the kinase reaction mixture.

  • Incubation: The mixture is incubated for 20 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ³³P-ATP.

  • Reaction Quenching and Detection: After a 2-hour incubation at room temperature, the reaction is stopped, and the kinase activity is detected using the P81 filter-binding method, which captures the radiolabeled phosphorylated substrate.

  • Data Analysis: The amount of radioactivity is quantified to determine the percent inhibition at various concentrations of this compound, and the IC50 value is calculated.

Cell-Based Proliferation Assay

The effect of this compound on the proliferation of cells harboring FGFR3 alterations is assessed using a cell viability assay.

  • Cell Lines: Ba/F3 cells engineered to express specific FGFR3 constructs (wild-type or mutant) are commonly used. Human bladder cancer cell lines with endogenous FGFR3 mutations (e.g., UM-UC-14 with S249C) are also employed.

  • Cell Culture: Cells are maintained in appropriate culture media and conditions.

  • Assay Procedure: Cells are seeded in 96-well plates and treated with serial dilutions of this compound or vehicle control (DMSO).

  • Incubation: The plates are incubated for a defined period (e.g., 72 hours).

  • Viability Measurement: Cell viability is measured using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is measured, and the results are used to generate dose-response curves and calculate IC50 values.

In Vivo Xenograft Model

The anti-tumor efficacy of this compound is evaluated in vivo using a xenograft mouse model.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Cell Line: The UM-UC-14 human bladder cancer cell line, which has an activating FGFR3 S249C mutation, is commonly used.

  • Tumor Implantation: UM-UC-14 cells are implanted subcutaneously into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and dosed orally with this compound, a comparator drug (e.g., erdafitinib), or vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group.

Conclusion

This compound is a potent and selective FGFR3 inhibitor with a promising preclinical and clinical profile. Its high selectivity for FGFR3 and its activity against clinically relevant gain-of-function and resistance mutations position it as a potentially best-in-class therapeutic for patients with FGFR3-driven cancers and skeletal dysplasias. The ongoing clinical trials will further elucidate the safety and efficacy of this compound and its potential to address the unmet medical needs in these patient populations. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other targeted therapies.

References

TYRA-300: A Selective Oral FGFR3 Inhibitor for the Treatment of Achondroplasia and Hypochondroplasia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of TYRA-300, a novel, orally administered, selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3). It details the mechanism of action, preclinical evidence, and clinical development status of this compound as a potential therapeutic agent for achondroplasia and hypochondroplasia, the two most common forms of dwarfism.

Introduction: The Role of FGFR3 in Skeletal Dysplasias

Achondroplasia (ACH) and hypochondroplasia (HCH) are autosomal dominant genetic disorders characterized by disproportionate short stature and are primarily caused by gain-of-function mutations in the FGFR3 gene.[1][2][3][4] In approximately 99% of achondroplasia cases, a specific G380R point mutation in FGFR3 is the underlying cause.[5][6] Hypochondroplasia is frequently associated with an N540K mutation in the same gene.[6][7]

FGFR3 is a receptor tyrosine kinase that plays a crucial role as a negative regulator of endochondral bone growth.[6] The activating mutations in ACH and HCH lead to constitutive activation of the FGFR3 signaling pathway, which disrupts chondrocyte proliferation and differentiation in the growth plates, ultimately impairing bone elongation.[1][3]

This compound is a potent and selective small-molecule inhibitor of FGFR3 developed by Tyra Biosciences.[1][2] It is designed to normalize the overactive FGFR3 signaling, thereby addressing the root cause of these skeletal dysplasias. By selectively targeting FGFR3, this compound aims to offer a greater therapeutic window and avoid off-target toxicities associated with pan-FGFR inhibitors, such as hyperphosphatemia (FGFR1 inhibition) and gastrointestinal or ocular toxicities (FGFR2 and FGFR4 inhibition).[1][2][3][6]

Mechanism of Action

The constitutive activation of FGFR3 in achondroplasia and hypochondroplasia leads to the downstream activation of intracellular signaling pathways, including the STAT1 and MAPK (ERK1/2, p38) pathways.[1][2] This cascade of events ultimately inhibits the proliferation and differentiation of chondrocytes within the growth plate's proliferative and hypertrophic zones.

This compound functions by selectively binding to and inhibiting the kinase activity of the mutated FGFR3. This inhibition normalizes the downstream signaling pathways, restoring the proper proliferation and differentiation of chondrocytes.[1][2] The result is an improvement in the architecture of the growth plate and a subsequent increase in bone growth.[1][2][8]

FGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_tyra300 Intracellular Space cluster_pathways Intracellular Space FGF FGF Ligand FGFR3 FGFR3 Receptor (G380R/N540K Mutation) FGF->FGFR3 Binds P1 Receptor Dimerization & Autophosphorylation FGFR3->P1 Activates TYRA300 This compound TYRA300->FGFR3 Inhibits STAT1 STAT1 Pathway P1->STAT1 MAPK MAPK Pathway (ERK1/2, p38) P1->MAPK P2 Inhibition of Chondrocyte Proliferation & Differentiation STAT1->P2 MAPK->P2 P3 Impaired Bone Growth P2->P3

FGFR3 signaling pathway and the inhibitory action of this compound.

Preclinical Evidence

This compound has been evaluated in wild-type mice and two genetically engineered mouse models that replicate the phenotypes of human achondroplasia (Fgfr3Y367C/+) and hypochondroplasia (Fgfr3N534K/+ or Fgfr3Asn534Lys/+).[1][2][7]

Efficacy in Achondroplasia Mouse Model (Fgfr3Y367C/+)

In the achondroplasia mouse model, daily administration of this compound resulted in significant increases in the length of the appendicular and axial skeletons.[8] Treatment with 1.2 mg/kg/day for 15 days led to a 17.6% increase in body length compared to the vehicle-treated group.[9] A 21-day treatment regimen also showed substantial improvements in long bone length.[1] Furthermore, this compound treatment improved the size and shape of the skull and foramen magnum (B12768669), which is clinically significant as foramen magnum stenosis is a major complication in infants with achondroplasia.[1][2][4] Histological analysis confirmed that these macroscopic improvements were due to a restoration of the growth plate architecture, with increased proliferation and differentiation of chondrocytes.[1][2][8]

ParameterDose & Duration% Increase vs. Vehicle (p-value)Reference
Body Length 1.2 mg/kg/day for 15 days17.6% (<0.0001)[9]
Femur Length 1.2 mg/kg/day for 15 days24.4% (<0.0001)[9]
Tibia Length 1.2 mg/kg/day for 15 days38.3% (<0.0001)[9]
Lumbar Vertebrae (L4-L6) 1.2 mg/kg/day for 15 days23.9% (<0.0001)[9]
Tibia Length Not specified, 21-day treatment33.01%[1]
Femur Length Not specified, 21-day treatment22.55%[1]
Ulna Length Not specified, 21-day treatment23.51%[1]
Humerus Length Not specified, 21-day treatment15.52%[1]
Efficacy in Hypochondroplasia Mouse Model (Fgfr3N534K/+)

In the mouse model for hypochondroplasia, daily subcutaneous injections of this compound at 1.8 mg/kg for 21 days also resulted in statistically significant increases in the length of the appendicular skeleton.[1][7][10] These findings provide a strong proof-of-concept for the use of this compound in treating HCH and other FGFR3-related skeletal dysplasias.[7][10]

ParameterDose & Duration% Increase vs. Vehicle (p-value)Reference
Femur Length 1.8 mg/kg/day for 21 days3.70% (<0.01)[1][7][10]
Tibia Length 1.8 mg/kg/day for 21 days3.75% (<0.05)[1][7][10]
Ulna Length 1.8 mg/kg/day for 21 days5.03% (<0.01)[1][10]
Humerus Length 1.8 mg/kg/day for 21 days3.22% (<0.05)[1][10]
Foramen Magnum Size 1.8 mg/kg/day for 21 days5.88% (<0.05)[7][10]
Experimental Protocols

Animal Models:

  • Achondroplasia: Fgfr3Y367C/+ knock-in mice.

  • Hypochondroplasia: Fgfr3N534K/+ (Fgfr3Asn534Lys/+) knock-in mice.[7]

  • Wild-Type: C57BL/6J mice were used for growth velocity assays and pharmacokinetic studies.[1][2]

Dosing and Administration:

  • This compound was administered via daily oral gavage or subcutaneous injection.[1][7]

  • Doses ranged from 1.2 mg/kg to 1.8 mg/kg per day.[7][9]

  • Treatment duration was typically 15 to 21 days, starting from 3 days of age.[1][9][10]

Efficacy Assessments:

  • Macroscopic Analysis: Body length (naso-anal) and individual bone lengths (femur, tibia, etc.) were measured at the end of the study.

  • Micro-Computed Tomography (μCT): Used for detailed analysis of the skull, foramen magnum, and trabecular bone quality.[1]

  • Histology: Femurs were collected, sectioned, and stained with Hematoxylin & Eosin (H&E) to analyze the growth plate architecture, including the size of the proliferative and hypertrophic zones.[1][2]

Preclinical_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Model Select Mouse Model (ACH or HCH) Grouping Randomize into Groups (Vehicle vs. This compound) Model->Grouping Dosing Daily Dosing (e.g., 21 days) Grouping->Dosing Measurements Macroscopic Measurements (Body/Bone Length) Dosing->Measurements Imaging µCT Imaging (Skull, Foramen Magnum) Dosing->Imaging Histology Growth Plate Histology (H&E Staining) Dosing->Histology Stats Statistical Analysis Measurements->Stats Imaging->Stats Histology->Stats

References

TYRA-300: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Carlsbad, CA – December 3, 2025 – TYRA-300, an investigational, orally administered, selective fibroblast growth factor receptor 3 (FGFR3) inhibitor, is a promising therapeutic candidate currently under development by Tyra Biosciences. This document provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its applications in oncology and skeletal dysplasias.

Introduction

This compound was conceived through a sophisticated structure-based drug design approach, leveraging Tyra Biosciences' proprietary SNÅP platform.[1] The primary design objective was to create a potent and selective inhibitor of FGFR3, thereby mitigating the off-target toxicities associated with pan-FGFR inhibitors, which often lead to adverse events such as hyperphosphatemia (FGFR1 inhibition), stomatitis, and ocular toxicities (FGFR2 inhibition), and gastrointestinal issues (FGFR4 inhibition).[2][3] this compound was specifically engineered to be agnostic to the FGFR3 gatekeeper mutations (e.g., V555M/L) that confer resistance to existing therapies.[4][5]

The development of this compound is being pursued for two distinct therapeutic areas: the treatment of advanced solid tumors harboring FGFR3 gene alterations, including metastatic urothelial carcinoma (mUC), and the management of skeletal dysplasias, most notably achondroplasia, the most common form of dwarfism.[6][7]

Preclinical Development

In Vitro Pharmacology

This compound has demonstrated significant potency and selectivity for FGFR3 in a variety of in vitro assays. The half-maximal inhibitory concentrations (IC50s) were determined in Ba/F3 cellular assays, which are a standard method for assessing the potency of kinase inhibitors.

Target This compound IC50 (nM) Erdafitinib IC50 (nM) Futibatinib IC50 (nM) Pemigatinib IC50 (nM) Infigratinib IC50 (nM)
FGFR1 1135.53.912.315.3
FGFR2 34.91.81.04.35.8
FGFR3 1.81.30.85.26.9
FGFR4 98.417.76.1142459
Data compiled from corporate presentations.[8]

Furthermore, a kinome scan was performed to assess the broader selectivity of this compound. The results from a scanMAX℠ screen by Reaction Biology Inc. are summarized below.

Kinase This compound IC50 (nM) Fold Selectivity vs. FGFR3
FGFR3 1.61.0x
FLT4 2.11.3x
FGFR2 6.54.0x
FGFR4 11.06.9x
JAK2 35.522x
LTK 65.141x
FGFR1 10868x
FLT1 201126x
JAK3 206129x
Data generated by Reaction Biology Inc. and presented by Tyra Biosciences.[9]
In Vivo Pharmacology

The in vivo efficacy of this compound has been evaluated in preclinical models of both cancer and skeletal dysplasia.

2.2.1. Oncology Models

In xenograft models of human bladder cancer with FGFR3 alterations, this compound demonstrated significant tumor growth inhibition. Notably, in a model expressing the FGFR3::TACC3 fusion and another with the S249C mutation, this compound led to tumor regression.[4]

2.2.2. Skeletal Dysplasia Models

This compound has been studied in mouse models of achondroplasia (Fgfr3Y367C/+) and hypochondroplasia (Fgfr3N534K/+).[10][11] In the achondroplasia model, daily administration of 1.2 mg/kg this compound for 15 days resulted in statistically significant increases in body length and the length of the femur and tibia.[12] Histological analysis of the growth plates in these models revealed that this compound restored the architecture by increasing the proliferation and differentiation of chondrocytes.[13]

Parameter Vehicle-Treated This compound-Treated (1.2 mg/kg) % Increase p-value
Body Length--17.6%<0.0001
Femur Length--24.4%<0.0001
Tibia Length--38.3%<0.0001
Data from a 15-day study in an FGFR3 Y367C/+ mouse model.[12]

In a model of hypochondroplasia, daily treatment with 1.8 mg/kg this compound for 21 days also led to significant increases in the length of the appendicular skeleton and an increase in the size of the foramen magnum.[11]

Parameter Vehicle-Treated This compound-Treated (1.8 mg/kg) % Increase p-value
Femur Length--3.70%<0.01
Tibia Length--3.75%<0.05
Humerus Length--3.22%<0.05
Ulna Length--5.03%<0.01
Foramen Magnum Size--5.88%<0.05
Data from a 21-day study in an Fgfr3Asn534Lys/+ preclinical model.[11]

Clinical Development

This compound is currently being evaluated in the multi-center, open-label, Phase 1/2 SURF301 clinical trial (NCT05544552) for patients with advanced solid tumors harboring FGFR3 gene alterations.[14]

SURF301 Trial Design

The SURF301 study is designed to assess the safety, tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity of this compound.[15] The trial consists of a Phase 1 dose-escalation part and a Phase 2 dose-expansion part.[16]

  • Phase 1: To determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D) of this compound.[14]

  • Phase 2: To evaluate the preliminary anti-tumor activity of this compound in specific cohorts of patients with FGFR3-altered tumors.[16]

Key inclusion criteria for the trial include adults with histologically confirmed advanced solid tumors with an eligible FGFR3 gene mutation or fusion who have exhausted standard therapeutic options.[17]

Preliminary Clinical Data

Interim results from the SURF301 trial have shown promising anti-tumor activity in patients with metastatic urothelial cancer.[18][19]

Dose Cohort Number of Patients Partial Response (PR) Rate Disease Control Rate (DCR)
≥ 90 mg QD1154.5%100%
90 mg QD1050%-
120 mg QD1100%-
Data from the SURF301 trial as of the data cutoff date.[18][20]

This compound has been generally well-tolerated, with a low incidence of serious treatment-related adverse events.[19] The pharmacokinetic data from the trial indicated that doses of at least 90 mg per day provide adequate target coverage.[21]

Regulatory Milestones

This compound has received several important designations from the U.S. Food and Drug Administration (FDA) for its potential use in achondroplasia, recognizing the significant unmet medical need in this patient population.

Signaling Pathways and Experimental Workflows

FGFR3 Signaling in Urothelial Carcinoma

In urothelial carcinoma, activating mutations or fusions of FGFR3 lead to constitutive activation of the receptor, driving downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[22]

FGFR3_Urothelial_Carcinoma cluster_membrane Cell Membrane FGFR3 FGFR3 (mutated/fused) RAS RAS FGFR3->RAS PI3K PI3K FGFR3->PI3K TYRA300 This compound TYRA300->FGFR3 inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

FGFR3 Signaling Pathway in Urothelial Carcinoma
FGFR3 Signaling in Achondroplasia

In chondrocytes, FGFR3 acts as a negative regulator of bone growth.[23] Gain-of-function mutations in FGFR3, as seen in achondroplasia, lead to an exaggeration of this negative regulation, resulting in impaired chondrocyte proliferation and differentiation.[6] This is mediated through pathways including STAT1 and the upregulation of cell cycle inhibitors like p21.[24]

FGFR3_Achondroplasia cluster_membrane Chondrocyte Membrane FGFR3_A FGFR3 (activating mutation) STAT1 STAT1 FGFR3_A->STAT1 Proliferation_A Chondrocyte Proliferation FGFR3_A->Proliferation_A Differentiation_A Chondrocyte Differentiation FGFR3_A->Differentiation_A TYRA300_A This compound TYRA300_A->FGFR3_A inhibits p21 p21 STAT1->p21 upregulates p21->Proliferation_A

FGFR3 Signaling Pathway in Achondroplasia
Experimental Workflow for In Vitro Kinase Inhibition Assay

A common method for determining the IC50 of a kinase inhibitor is a biochemical kinase assay, such as the LanthaScreen™ Eu Kinase Binding Assay or an ADP-Glo™ Kinase Assay.[12][25]

Kinase_Assay_Workflow start Start prep_inhibitor Prepare serial dilution of this compound start->prep_inhibitor prep_kinase Prepare kinase/ antibody mixture start->prep_kinase prep_tracer Prepare tracer solution start->prep_tracer mix Mix inhibitor, kinase, and tracer in 384-well plate prep_inhibitor->mix prep_kinase->mix prep_tracer->mix incubate Incubate at room temperature mix->incubate read Read plate for FRET signal incubate->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

Workflow for a Kinase Inhibition Assay

Experimental Protocols

In Vitro Ba/F3 Cellular Proliferation Assay

This assay is used to determine the potency of an inhibitor in a cellular context.

  • Cell Seeding: Ba/F3 cells engineered to express a specific FGFR isoform or mutant are seeded into 96-well plates at a density of approximately 1 x 10^3 cells per well and incubated for 24 hours.[4]

  • Compound Treatment: A serial dilution of this compound is prepared in the cell culture medium. The existing medium is removed from the cells, and the medium containing various concentrations of the inhibitor is added.

  • Incubation: The cells are incubated for 5 days under standard cell culture conditions (37°C, 5% CO₂).[4]

  • Viability Measurement: Cell viability is assessed using a commercially available kit, such as the CellTiter 96 AQueous Non-Radioactive Cell Proliferation kit. The MTS reagent is added to the cells and incubated for 2 hours.[4]

  • Data Acquisition and Analysis: The absorbance at 490 nm is measured using a microplate reader. The viability of treated cells is expressed as a fraction of the untreated control cells, and the IC50 value is determined by fitting the data to a dose-response curve.[4]

In Vivo Xenograft Model for Urothelial Carcinoma

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

  • Cell Implantation: Human bladder cancer cells harboring a specific FGFR3 alteration (e.g., FGFR3::TACC3 fusion or S249C mutation) are implanted subcutaneously into immunocompromised mice.[4]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size. The mice are then randomized into treatment and control groups.

  • Drug Administration: this compound is administered orally to the treatment group at a specified dose and schedule. The control group receives a vehicle.[4]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Data Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group. Tumor regression may also be observed.[4]

SURF301 Clinical Trial Protocol (Simplified)

This provides a simplified overview of the patient journey through the SURF301 clinical trial.

  • Patient Screening: Potential participants undergo screening to confirm eligibility, including histological confirmation of an advanced solid tumor with an eligible FGFR3 gene alteration and an ECOG performance status of ≤1.[17]

  • Enrollment and Baseline Assessment: Eligible patients are enrolled and undergo baseline assessments, including physical examination, laboratory tests, and imaging scans to measure tumor size according to RECIST v1.1 criteria.[26]

  • Treatment: Patients receive oral this compound once daily in 28-day cycles. The dose is determined by the phase of the study (dose escalation or expansion).[16]

  • Monitoring and Assessment: Patients are monitored for adverse events, and tumor assessments are performed at regular intervals to evaluate response to treatment. Pharmacokinetic and pharmacodynamic samples are also collected.[14]

  • End of Treatment: Treatment continues until disease progression, unacceptable toxicity, or patient withdrawal.[14]

Conclusion

This compound is a rationally designed, selective FGFR3 inhibitor with a promising preclinical and early clinical profile. Its selectivity for FGFR3 is intended to provide a more favorable safety profile compared to pan-FGFR inhibitors. The potent anti-tumor activity observed in preclinical models and the encouraging preliminary efficacy data from the SURF301 trial in patients with metastatic urothelial carcinoma highlight its potential as a valuable new therapeutic option in oncology. Furthermore, the positive results in preclinical models of achondroplasia and hypochondroplasia suggest that this compound could address the underlying cause of these skeletal dysplasias. The ongoing clinical development will further elucidate the therapeutic potential of this compound in these and other indications.

References

Methodological & Application

Application Notes and Protocols for TYRA-300 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TYRA-300 is an orally available, potent, and selective inhibitor of the Fibroblast Growth Factor Receptor 3 (FGFR3).[1][2][3] Alterations in the FGFR3 gene, such as mutations and fusions, are oncogenic drivers in various cancers, including urothelial carcinoma.[4][5] Additionally, activating mutations in FGFR3 are the cause of skeletal dysplasias like achondroplasia and hypochondroplasia.[4][5][6] this compound was designed to selectively target FGFR3, including its resistance mutations, while sparing other FGFR isoforms (FGFR1, 2, and 4) to minimize off-target toxicities.[4][5][7] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in relevant cell culture models.

Mechanism of Action

This compound is a reversible and selective inhibitor of FGFR3.[1] It functions by competing with ATP for binding to the kinase domain of FGFR3, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[6] The primary downstream pathway affected is the RAS-MAPK signaling cascade, including ERK1/2, which is crucial for cell proliferation and survival.[6] By blocking this pathway, this compound can inhibit the growth of cancer cells and normalize chondrocyte activity in skeletal dysplasias.[6]

Signaling Pathway Diagram

FGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR3 FGFR3 FGF->FGFR3 Binds P1 P FGFR3->P1 Autophosphorylation P2 P FGFR3->P2 GRB2 GRB2 P1->GRB2 Recruits P2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Promotes TYRA300 This compound TYRA300->FGFR3 Inhibits

Caption: FGFR3 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo potency of this compound from preclinical studies.

Table 1: In Vitro Cellular Potency of this compound

Cell LineGenetic AlterationAssay TypeIC50 (nM)Reference
Ba/F3FGFR3 FusionCell Viability11[1]
Ba/F3FGFR1Cell Viability>1000[8]
Ba/F3FGFR2Cell Viability>1000[8]
Ba/F3FGFR4Cell Viability>1000[8]

Table 2: In Vivo Efficacy of this compound in Mouse Models

Mouse ModelTreatment DoseDurationKey FindingsReference
Fgfr3Y367C/+ (Achondroplasia)1.2 mg/kg/day15 daysIncreased body length by 17.6%; Increased femur length by 24.4%[7]
Fgfr3N534K/+ (Hypochondroplasia)1.8 mg/kg/day21 daysIncreased femur length by 3.70%; Increased tibia length by 3.75%[2][9]
UM-UC-14 Xenograft (FGFR3S249C)18 mg/kg once daily21 days96% tumor growth inhibition[10]

Experimental Protocols

Cell Viability Assay

This protocol describes a method to determine the effect of this compound on the viability of cancer cell lines with FGFR3 alterations using a colorimetric assay such as MTT or WST-1.

Materials:

  • FGFR3-altered human cancer cell lines (e.g., RT-112, UM-UC-14)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • Viability Assessment (WST-1 example):

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO2.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound.

    • Calculate the IC50 value using non-linear regression analysis.

Western Blot Analysis of FGFR3 Pathway Inhibition

This protocol details the procedure for assessing the inhibitory effect of this compound on FGFR3 and downstream ERK phosphorylation.

Materials:

  • FGFR3-altered human cancer cell lines

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-FGFR, anti-FGFR, anti-p-ERK, anti-ERK, anti-Actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours. Include a vehicle control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells with 100-200 µL of ice-cold RIPA buffer.

    • Scrape the cells and transfer the lysate to a microfuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply ECL reagent.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Cells (e.g., RT-112, UM-UC-14) treat Treat with this compound (Dose-Response) start->treat viability Cell Viability Assay (MTT / WST-1) treat->viability western Western Blot treat->western ic50 Calculate IC50 viability->ic50 p_levels Quantify Protein Phosphorylation western->p_levels

References

Application Notes and Protocols for TYRA-300 in Mouse Models of Bladder Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical application of TYRA-300 (also known as dabogratinib), a selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), in mouse models of bladder cancer. The protocols and data presented are collated from published preclinical studies to guide researchers in designing and executing similar experiments.

Introduction

This compound is an investigational, orally administered, selective FGFR3 inhibitor.[1][2] Activating mutations and fusions of the FGFR3 gene are key oncogenic drivers in a significant subset of urothelial carcinomas.[2][3] this compound has been designed to selectively target FGFR3, thereby minimizing off-target toxicities associated with pan-FGFR inhibitors that also affect FGFR1, FGFR2, and FGFR4.[3] Preclinical studies in mouse xenograft models have demonstrated the dose-dependent anti-tumor efficacy of this compound in bladder cancer cell lines harboring specific FGFR3 alterations.[1][2]

Signaling Pathway

This compound selectively inhibits the kinase activity of FGFR3. In bladder cancer, activating mutations or fusions in FGFR3 lead to constitutive activation of the receptor, triggering downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways. These pathways promote cell proliferation, survival, and tumor growth. By blocking FGFR3, this compound inhibits these downstream signals, leading to reduced tumor growth.

FGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF FGFR3 FGFR3 FGF->FGFR3 Binds & Activates GRB2 GRB2 FGFR3->GRB2 PI3K PI3K FGFR3->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Promotes AKT AKT PI3K->AKT AKT->Proliferation_Survival Promotes TYRA300 This compound TYRA300->FGFR3 Inhibits

FGFR3 Signaling Pathway Inhibition by this compound

Quantitative Data from Preclinical Studies

The following tables summarize the in vivo efficacy of this compound in bladder cancer xenograft models.

Table 1: Efficacy of this compound in UM-UC-14 (FGFR3 S249C) Xenograft Model [1]

Treatment GroupDosageDosing ScheduleTumor Growth Inhibition (TGI)Tumor Regression
This compound3 mg/kgTwice Daily (BID)--
This compound6 mg/kgTwice Daily (BID)--
This compound9 mg/kgTwice Daily (BID)90%34%
This compound6 mg/kgOnce Daily (QD)--
This compound12 mg/kgOnce Daily (QD)--
This compound18 mg/kgOnce Daily (QD)96%75%
Erdafitinib (comparator)12.5 mg/kgTwice Daily (BID)91%41%
Vehicle Control----

Table 2: Efficacy of this compound in RT112/84 (FGFR3::TACC3 Fusion) Xenograft Models [1][2]

Cell LineTreatment GroupDosageDosing ScheduleTumor Growth Inhibition (TGI)Tumor Regression
RT112/84This compound12.5 mg/kgTwice Daily (BID)95%Yes
RT112/84-V555MThis compound12.5 mg/kgTwice Daily (BID)73%Yes
RT112/84Erdafitinib (comparator)12.5 mg/kgTwice Daily (BID)--
Vehicle Control-----

Experimental Protocols

The following protocols are based on methodologies described in preclinical studies of this compound.[1][2]

Protocol 1: Bladder Cancer Cell Line Culture
  • Cell Lines:

    • UM-UC-14 (harboring FGFR3 S249C activating mutation)

    • RT112/84 (harboring FGFR3::TACC3 fusion)

  • Culture Medium:

    • Recommended medium for the specific cell line (e.g., MEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions:

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

    • Passage cells upon reaching 80-90% confluency.

Protocol 2: Xenograft Mouse Model Establishment

Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Cell_Culture 1. Culture Bladder Cancer Cells Cell_Harvest 2. Harvest & Count Cells Cell_Culture->Cell_Harvest Cell_Suspension 3. Resuspend Cells in Matrigel/PBS Cell_Harvest->Cell_Suspension Injection 5. Subcutaneous Injection of Cells Cell_Suspension->Injection Animal_Prep 4. Prepare nu/nu Mice Animal_Prep->Injection Tumor_Growth 6. Monitor Tumor Growth Injection->Tumor_Growth Randomization 7. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing 8. Administer this compound (Oral Gavage) Randomization->Dosing Monitoring 9. Measure Tumor Volume & Body Weight Dosing->Monitoring Euthanasia 10. Euthanize Mice Monitoring->Euthanasia At study endpoint Tumor_Excision 11. Excise & Weigh Tumors Euthanasia->Tumor_Excision Analysis 12. Further Analysis (e.g., Western Blot) Tumor_Excision->Analysis

Experimental Workflow for Xenograft Studies
  • Animals:

    • Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Implantation:

    • Harvest bladder cancer cells during their exponential growth phase.

    • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.

    • Subcutaneously inject 5 x 10⁶ to 1 x 10⁷ cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • When tumors reach the desired size, randomize mice into treatment and control groups.

    • Prepare this compound formulation for oral administration (vehicle to be determined based on drug properties, e.g., 0.5% methylcellulose).

    • Administer this compound via oral gavage at the specified dosages and schedules (e.g., once or twice daily).

    • Administer vehicle to the control group.

  • Endpoint and Analysis:

    • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

    • Monitor animal body weight as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and calculate tumor growth inhibition (TGI).

    • Tumor tissue can be used for further analysis, such as Western blotting to assess the inhibition of downstream FGFR3 signaling (e.g., p-ERK levels).

Conclusion

The preclinical data for this compound in mouse models of bladder cancer demonstrate its potential as a potent and selective inhibitor of FGFR3-driven tumors. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound in relevant preclinical settings. These studies are crucial for the continued development of this targeted therapy for patients with bladder cancer harboring FGFR3 alterations.

References

Application Notes and Protocols for Preclinical Administration of TYRA-300

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preclinical administration of TYRA-300 in animal models of skeletal dysplasias, specifically achondroplasia and hypochondroplasia. The information is based on published preclinical studies and is intended to guide researchers in designing and executing similar experiments.

Mechanism of Action

This compound is an orally bioavailable, selective inhibitor of the Fibroblast Growth Factor Receptor 3 (FGFR3).[1][2][3][4] Gain-of-function mutations in the FGFR3 gene are the primary cause of achondroplasia and hypochondroplasia, leading to constitutive activation of the FGFR3 signaling pathway.[5][6] This overactive signaling disrupts chondrogenesis and osteogenesis, resulting in disproportionately shortened long bones.[5][6] this compound is designed to selectively target and inhibit FGFR3, thereby mitigating the downstream effects of the mutation and promoting bone growth.[5][6][7] Preclinical studies have shown that this compound increases the proliferation and differentiation of chondrocytes in the growth plate.[5][6]

Signaling Pathway of this compound in Chondrocytes

FGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR3 FGFR3 (Gain-of-function mutation) FGF->FGFR3 Binds and Activates STAT STAT Pathway FGFR3->STAT RAS_MAPK RAS-MAPK Pathway FGFR3->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR3->PI3K_AKT Normalization Normalized Chondrocyte Proliferation & Differentiation FGFR3->Normalization TYRA300 This compound TYRA300->FGFR3 Inhibits Inhibition Inhibition of Chondrocyte Proliferation & Differentiation STAT->Inhibition RAS_MAPK->Inhibition PI3K_AKT->Inhibition

Caption: FGFR3 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in various mouse models.

Table 1: Efficacy of this compound in Wild-Type C57BL/6J Mice
ParameterDose (mg/kg, oral, daily)Treatment Duration% Increase vs. Vehicle
Nasoanal Length144 weeks+7.3%

Data from a growth velocity assay in wild-type mice to assess the effect of FGFR3 inhibition under normal physiological conditions.[5]

Table 2: Efficacy of this compound in Fgfr3Y367C/+ Mouse Model of Achondroplasia
ParameterDose (mg/kg, s.c., daily)Treatment Duration% Increase vs. Vehicle
Body Length1.215 days+17.6%
Femur Length1.215 days+24.4%
Tibia Length1.215 days+38.3%
L4-L6 Vertebrae Length1.215 days+23.9%
Foramen Magnum Area1.215 days+25.17%

This model mimics the phenotype of human achondroplasia.[1][2][5]

Table 3: Efficacy of this compound in Fgfr3N534K/+ Mouse Model of Hypochondroplasia
ParameterDose (mg/kg, s.c., daily)Treatment Duration% Increase vs. Vehicle
Femur Length1.821 days+3.70%
Tibia Length1.821 days+3.75%
Humerus Length1.821 days+3.22%
Ulna Length1.821 days+5.03%
Foramen Magnum Size1.821 days+5.88%

This model is used to study hypochondroplasia.[5][8][9]

Experimental Protocols

Experimental Workflow for Preclinical Evaluation of this compound

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Animal Model Selection (e.g., Fgfr3Y367C/+) B Group Allocation (Vehicle vs. This compound) A->B C Dose Preparation B->C D Daily Administration (Oral or Subcutaneous) C->D E Monitoring (Body weight, clinical signs) D->E F Efficacy Assessment (X-ray, micro-CT) E->F G Histology (Growth plate analysis) E->G H Pharmacokinetics (Plasma concentration) E->H I Statistical Analysis F->I G->I H->I

Caption: General experimental workflow for preclinical studies of this compound.

Protocol 1: Administration of this compound in a Mouse Model of Achondroplasia (Fgfr3Y367C/+)

Objective: To evaluate the efficacy of this compound in promoting bone growth in a genetically engineered mouse model of achondroplasia.

Materials:

  • Fgfr3Y367C/+ mice and wild-type littermates

  • This compound compound

  • Vehicle solution (e.g., sterile water or as specified by the manufacturer)

  • Syringes and needles for subcutaneous injection

  • Animal scale

  • Calipers

Procedure:

  • Animal Acclimation: Acclimate the mice to the housing conditions for at least one week prior to the start of the experiment.

  • Group Assignment: Randomly assign neonatal Fgfr3Y367C/+ mice (starting at 1 day of age) to one of the following groups:

    • Vehicle control

    • This compound (1.2 mg/kg)

  • Dose Preparation: Prepare a stock solution of this compound and the vehicle solution. The final dosing volume should be adjusted based on the individual animal's body weight.

  • Administration: Administer this compound (1.2 mg/kg) or vehicle daily via subcutaneous injection for 15 consecutive days.[2][5][10]

  • Monitoring:

    • Record the body weight of each mouse daily.

    • Observe the animals for any clinical signs of toxicity.

  • Efficacy Evaluation (at the end of the study):

    • Perform whole-body X-rays to measure nasoanal length, femur length, and tibia length.[5][10]

    • For detailed skeletal analysis, utilize micro-computed tomography (µCT) to assess bone morphology and dimensions, including the foramen magnum.[5]

  • Histological Analysis:

    • Euthanize the mice at the end of the treatment period.

    • Dissect the tibias and femurs and fix them in an appropriate fixative (e.g., 4% paraformaldehyde).

    • Decalcify, process, and embed the bones in paraffin.

    • Section the growth plates and perform histological staining (e.g., Safranin O/Fast Green) to visualize chondrocyte organization and proliferation.[5][6]

  • Data Analysis: Analyze the quantitative data using appropriate statistical methods (e.g., t-test or ANOVA) to determine the statistical significance of the observed differences between the treatment and vehicle groups.

Protocol 2: Administration of this compound in a Mouse Model of Hypochondroplasia (Fgfr3N534K/+)

Objective: To assess the therapeutic potential of this compound in a mouse model of hypochondroplasia.

Materials:

  • Fgfr3N534K/+ mice and wild-type littermates

  • This compound compound

  • Vehicle solution

  • Syringes and needles for subcutaneous injection

  • Animal scale

  • Calipers

Procedure:

  • Animal Acclimation: As described in Protocol 1.

  • Group Assignment: Randomly assign Fgfr3N534K/+ mice (starting at 3 days of age) to the following groups:

    • Vehicle control

    • This compound (1.8 mg/kg)

  • Dose Preparation: As described in Protocol 1.

  • Administration: Administer this compound (1.8 mg/kg) or vehicle daily via subcutaneous injection for 21 consecutive days.[5][8][9]

  • Monitoring: As described in Protocol 1.

  • Efficacy Evaluation: As described in Protocol 1, with a focus on measuring the lengths of the femur, tibia, humerus, and ulna.[8][9]

  • Histological Analysis: As described in Protocol 1.

  • Data Analysis: As described in Protocol 1.

Protocol 3: Oral Administration of this compound in Wild-Type Mice

Objective: To determine the in vivo effect of FGFR3 inhibition on growth velocity under normal physiological conditions.

Materials:

  • Wild-type C57BL/6J mice

  • This compound compound

  • Vehicle solution

  • Oral gavage needles

  • Animal scale

  • Calipers

Procedure:

  • Animal Acclimation: As described in Protocol 1.

  • Group Assignment: Randomly assign mice (4 weeks of age) to the following groups:

    • Vehicle control

    • This compound (e.g., 8, 10, 12, or 14 mg/kg)

  • Dose Preparation: As described in Protocol 1.

  • Administration: Administer this compound or vehicle once daily via oral gavage for 4 weeks.[5]

  • Monitoring: As described in Protocol 1.

  • Efficacy Evaluation:

    • Measure nasoanal length and tail length weekly.[5][10]

    • At the end of the study, perform X-rays to measure tibia and femur length.[5]

  • Data Analysis: As described in Protocol 1.

Pharmacokinetics

Pharmacokinetic studies in juvenile mice have shown that a single 1.2 mg/kg subcutaneous dose of this compound resulted in an AUCinf of 1,789 hng/mL in 1-week-old mice and 2,295 hng/mL in 2-week-old mice.[5] The plasma exposure was found to be approximately 3.8 times lower in mice aged 3 to 12 weeks, which may be attributable to the developmental stage of cytochrome P450 enzymes responsible for metabolism.[5]

Safety and Tolerability

In preclinical studies, this compound has been shown to be well-tolerated at efficacious doses.[11][12] A key design feature of this compound is its selectivity for FGFR3, which is intended to minimize off-target toxicities associated with the inhibition of other FGFR isoforms.[3][7]

Disclaimer: These protocols are intended for informational purposes only and should be adapted based on specific experimental goals, institutional guidelines, and in vivo study regulations. Researchers should conduct their own risk assessments and optimization studies.

References

Application Notes and Protocols for Cell-based Assays to Determine TYRA-300 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TYRA-300 is an investigational, orally administered, selective inhibitor of the fibroblast growth factor receptor 3 (FGFR3).[1][2][3] Activating mutations in the FGFR3 gene can lead to the constitutive activation of its downstream signaling pathways, driving the progression of various cancers and skeletal dysplasias.[4][5][6][7] this compound was developed to specifically target this aberrant signaling, offering a potential therapeutic option for conditions such as urothelial carcinoma and achondroplasia.[2][4][8][9] The following application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of this compound in a laboratory setting. These assays are crucial for determining the compound's potency, mechanism of action, and cellular effects.

Mechanism of Action of this compound

FGFR3 is a receptor tyrosine kinase that, upon binding to fibroblast growth factors (FGFs), dimerizes and autophosphorylates, initiating a cascade of downstream signaling.[10][11] In certain cancers and in achondroplasia, mutations in FGFR3 lead to ligand-independent receptor activation.[5][12] This results in the over-activation of signaling pathways including the RAS-MAPK, PI3K-AKT, and JAK/STAT pathways, which in turn promote cell proliferation, survival, and differentiation.[11][13][14] this compound is designed to bind to the kinase domain of FGFR3, inhibiting its autophosphorylation and subsequent activation of these downstream pathways.[3][12]

Key Cell-Based Assays for Efficacy Testing

A comprehensive evaluation of this compound efficacy can be achieved through a combination of assays that measure cell viability and proliferation, target engagement and downstream signaling, and apoptosis. The choice of cell lines is critical and should include those with known FGFR3 activating mutations (e.g., urothelial carcinoma cell lines RT112, SW780, or chondrosarcoma cell lines) and a wild-type FGFR3 cell line as a negative control.

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables summarize the types of quantitative data that can be generated from the described assays. The values presented are hypothetical and for illustrative purposes only.

Table 1: Cell Viability (IC50) Data for this compound

Cell LineFGFR3 StatusThis compound IC50 (nM)Pan-FGFR Inhibitor (Control) IC50 (nM)
RT112Activating Mutation5075
SW780Gene Amplification120150
U2OSWild-Type>10,000>10,000

Table 2: Inhibition of FGFR3 Downstream Signaling by this compound (100 nM)

Cell LinePathway Component% Reduction in Phosphorylation
RT112p-FGFR385
p-ERK1/278
p-AKT65
p-STAT370
SW780p-FGFR380
p-ERK1/272
p-AKT60
p-STAT368
U2OSp-FGFR3<10
p-ERK1/2<5
p-AKT<5
p-STAT3<5

Table 3: Induction of Apoptosis by this compound (24-hour treatment)

Cell LineThis compound Concentration (nM)% Apoptotic Cells (Annexin V+)
RT11205
10025
50050
U2OS04
1006
5007

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cell lines with and without FGFR3 activating mutations

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well clear-bottom, opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare a serial dilution of this compound in complete medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a DMSO-only control.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.

  • Incubate for 72 hours at 37°C and 5% CO2.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the IC50 value by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

Western Blotting for Downstream Signaling Pathway Inhibition

This protocol is for detecting the phosphorylation status of FGFR3 and its downstream effectors like ERK, AKT, and STAT.

Materials:

  • Cell lines with FGFR3 activating mutations

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit (Thermo Fisher Scientific)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-FGFR3, anti-FGFR3, anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3, and anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO for 2-4 hours.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Harvest the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 11.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Apoptosis Assay (Using Annexin V-FITC and Propidium Iodide)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cell lines with and without FGFR3 activating mutations

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with different concentrations of this compound or DMSO for 24-48 hours.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Visualizations

FGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_RAS_MAPK RAS-MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_JAK_STAT JAK/STAT Pathway cluster_cellular_response Cellular Response FGF Ligand FGF Ligand FGFR3 FGFR3 (Receptor Tyrosine Kinase) FGF Ligand->FGFR3 Binds and activates RAS RAS FGFR3->RAS Activates PI3K PI3K FGFR3->PI3K Activates JAK JAK FGFR3->JAK Activates TYRA300 This compound TYRA300->FGFR3 Inhibits (ATP-competitive) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT STAT JAK->STAT Differentiation Differentiation STAT->Differentiation

Caption: FGFR3 signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection A 1. Seed Cells B 2. Treat with this compound A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to Membrane E->F G 7. Blocking F->G H 8. Primary Antibody Incubation G->H I 9. Secondary Antibody Incubation H->I J 10. Signal Detection & Analysis I->J

Caption: Experimental workflow for Western blotting analysis.

Apoptosis_Assay_Logic start This compound Treatment of FGFR3-mutant cells inhibition Inhibition of FGFR3 Signaling start->inhibition apoptosis Induction of Apoptosis inhibition->apoptosis measurement Measurement by Flow Cytometry (Annexin V/PI Staining) apoptosis->measurement outcome Increased Percentage of Apoptotic Cells measurement->outcome

Caption: Logical flow of apoptosis induction by this compound.

References

TYRA-300: Application Notes and Protocols for Fgfr3 Mutant Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of TYRA-300, a selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), in mouse models of FGFR3-related skeletal dysplasias, specifically achondroplasia (ACH) and hypochondroplasia (HCH). Detailed protocols for key experiments are provided to facilitate the replication and further investigation of this compound's therapeutic potential.

Introduction

Achondroplasia and hypochondroplasia are the most common forms of dwarfism, caused by gain-of-function mutations in the FGFR3 gene.[1][2][3] These mutations lead to constitutive activation of the FGFR3 signaling pathway, which disrupts chondrogenesis and osteogenesis, resulting in disproportionately shortened long bones and other skeletal abnormalities.[1][2][3] this compound is an orally administered, potent, and selective small-molecule inhibitor of FGFR3 designed to normalize the overactive signaling cascade.[1][2][4] Its selectivity for FGFR3 over other FGFR isoforms, such as FGFR1, FGFR2, and FGFR4, is intended to provide a larger therapeutic window and minimize off-target toxicities.[1][2][5] Preclinical studies in mouse models harboring activating Fgfr3 mutations have demonstrated the potential of this compound to rescue the skeletal phenotypes associated with these conditions.

Mechanism of Action

This compound functions by directly inhibiting the tyrosine kinase activity of FGFR3. In pathological conditions like achondroplasia and hypochondroplasia, mutant FGFR3 is overly active, leading to downstream signaling through pathways such as the MAPK/ERK pathway.[1] This sustained signaling in chondrocytes of the growth plate leads to reduced proliferation and differentiation, ultimately impairing endochondral bone growth.[1][2][3] By blocking the kinase activity, this compound effectively dampens this excessive signaling, as evidenced by a significant decrease in phosphorylated ERK1/2 (pERK) positive cells in the growth plates of treated mice.[1] This modulation of FGFR3 signaling restores normal chondrocyte proliferation and differentiation, leading to improved bone growth.[1][2][3]

FGFR3_Signaling_Pathway cluster_intracellular Intracellular Space FGF FGF Ligand FGFR3 FGFR3 Receptor (Wild-type or Mutant) FGF->FGFR3 P1 Phosphorylation FGFR3->P1 Dimerization & Autophosphorylation GRB2_SOS GRB2/SOS P1->GRB2_SOS Recruits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Inhibition of Chondrocyte Proliferation & Differentiation Gene_Expression->Cellular_Response TYRA300 This compound TYRA300->P1 Inhibits

FGFR3 Signaling Pathway and this compound Inhibition.

Quantitative Data Summary

The efficacy of this compound has been quantified in various preclinical mouse models. The following tables summarize the key findings.

Table 1: Efficacy of this compound in Fgfr3Y367C/+ (Achondroplasia Model) Mice
ParameterTreatment GroupDoseDuration% Increase vs. Vehiclep-valueReference
Body Length This compound1.2 mg/kg/day (subcutaneous)15 days17.6%<0.0001[6]
Femur Length This compound1.2 mg/kg/day (subcutaneous)15 days22.55% - 24.4%<0.0001[1][6]
Tibia Length This compound1.2 mg/kg/day (subcutaneous)15 days33.01% - 38.3%<0.0001[1][2][6]
Ulna Length This compound1.2 mg/kg/day (subcutaneous)15 days23.51%-[1][2]
Humerus Length This compound1.2 mg/kg/day (subcutaneous)15 days15.52%-[1][2]
Lumbar Vertebrae (L4-L6) Length This compound1.2 mg/kg/day (subcutaneous)15 days23.9%<0.0001[6]
Skull Length This compound1.2 mg/kg/day (subcutaneous)15 days10.08%-[1]
Skull Width This compound1.2 mg/kg/day (subcutaneous)15 days3.74%-[1]
Foramen Magnum (B12768669) Area This compound1.2 mg/kg/day (subcutaneous)15 days25.17%-[1]
Table 2: Efficacy of this compound in Fgfr3N534K/+ (Hypochondroplasia Model) Mice
ParameterTreatment GroupDoseDuration% Increase vs. Vehiclep-valueReference
Femur Length This compound1.8 mg/kg/day21 days3.70%<0.01[7][8]
Tibia Length This compound1.8 mg/kg/day21 days3.75%<0.05[7][8]
Humerus Length This compound1.8 mg/kg/day21 days3.22%<0.05[7][8]
Ulna Length This compound1.8 mg/kg/day21 days5.03%<0.01[7][8]
Foramen Magnum Area This compound1.8 mg/kg/day21 days5.88%-[8]
Table 3: Efficacy of this compound in Wild-Type C57BL/6J Mice
ParameterTreatment GroupDoseDuration% Increase vs. Vehiclep-valueReference
Naso-anal Length This compound14 mg/kg/day (oral)4 weeks7.3%Statistically Significant[1]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

In Vivo Efficacy Study in Fgfr3Y367C/+ Achondroplasia Mouse Model

Objective: To evaluate the effect of this compound on skeletal growth in a mouse model of achondroplasia.

Animal Model: Fgfr3Y367C/+ mice, which mimic the phenotype of human achondroplasia.[1]

Materials:

  • This compound compound

  • Vehicle solution (e.g., appropriate buffer or suspension vehicle)

  • Fgfr3Y367C/+ and wild-type littermate mice (1 day old)

  • Standard laboratory animal housing and care facilities

  • Micro-CT scanner

  • Digital calipers

  • X-ray system

Procedure:

  • Animal Acclimation: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dosing:

    • Begin treatment at 1 day of age.[1]

    • Administer this compound daily via subcutaneous injection at a dose of 1.2 mg/kg.[1][6]

    • Administer an equivalent volume of vehicle to the control group.

    • Continue daily dosing for 15 consecutive days.[1][6]

  • Monitoring: Monitor animals daily for general health and any signs of toxicity.

  • Endpoint Analysis (Day 16):

    • Euthanize mice according to approved institutional protocols.

    • Perform whole-body X-rays to visualize skeletal structures.[1]

    • Measure naso-anal length as an indicator of overall growth.

    • Dissect long bones (femur, tibia, humerus, ulna) and lumbar vertebrae (L4-L6).

    • Measure the length of dissected bones using digital calipers.

    • Perform micro-computed tomography (µCT) scans on the skull to assess skull dimensions and foramen magnum area.[1]

  • Histological Analysis:

    • Fix femurs in 4% paraformaldehyde, decalcify, and embed in paraffin.

    • Section the growth plates and stain with Hematoxylin and Eosin (H&E) to evaluate the architecture of the growth plate, including the proliferative and hypertrophic zones.[2]

    • Perform immunohistochemistry for markers of proliferation (e.g., Ki67) and downstream FGFR3 signaling (e.g., pERK).[1]

  • Data Analysis: Compare measurements between this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental_Workflow_ACH start Start: Fgfr3-Y367C/+ Mice (1 day old) dosing Daily Subcutaneous Dosing (15 days) - this compound (1.2 mg/kg) - Vehicle Control start->dosing monitoring Daily Health Monitoring dosing->monitoring endpoint Endpoint Analysis (Day 16) dosing->endpoint End of Treatment monitoring->dosing analysis X-ray & µCT Imaging Bone Length Measurement Histology of Growth Plate Statistical Analysis endpoint->analysis

In vivo Efficacy Study Workflow for Achondroplasia Model.
In Vivo Efficacy Study in Fgfr3N534K/+ Hypochondroplasia Mouse Model

Objective: To assess the efficacy of this compound in a mouse model of hypochondroplasia.

Animal Model: Fgfr3N534K/+ (also referred to as Fgfr3Asn534Lys/+) mice, which carry a mutation found in human hypochondroplasia.[1][7][8]

Materials:

  • This compound compound

  • Vehicle solution

  • Fgfr3N534K/+ and wild-type littermate mice (3 days old)

  • Standard laboratory animal housing and care facilities

  • Micro-CT scanner

  • Digital calipers

Procedure:

  • Animal Acclimation: As described for the achondroplasia model.

  • Dosing:

    • Begin treatment at 3 days of age.[1][7]

    • Administer this compound daily at a dose of 1.8 mg/kg.[1][7] A higher dose was explored in this model due to the lower relative inhibition of the N540K mutation.[1]

    • Administer vehicle to the control group.

    • Continue daily dosing for 21 consecutive days.[1][7]

  • Monitoring: Daily health monitoring.

  • Endpoint Analysis (Day 24):

    • Euthanize mice and perform analyses as described for the achondroplasia model, focusing on long bone and skull measurements.

  • Immunohistochemistry:

    • Stain growth plate sections for phosphorylated ERK1/2 (pERK) to confirm modulation of FGFR3 downstream signaling.[1]

  • Data Analysis: Compare measurements between treated and control groups.

Conclusion

This compound has demonstrated significant efficacy in preclinical mouse models of achondroplasia and hypochondroplasia. The selective inhibition of FGFR3 by this compound leads to a normalization of chondrocyte activity in the growth plate, resulting in increased bone growth and partial restoration of skeletal proportionality.[1][2] These findings, supported by the detailed protocols provided, offer a strong rationale for the continued clinical development of this compound as a potential therapy for individuals with FGFR3-related skeletal dysplasias.[1][6] The data also suggest a favorable safety profile due to its selectivity, which may offer advantages over less selective pan-FGFR inhibitors.[1][2][5]

References

Application Note: Western Blot Protocol for Detecting Phosphorylated FGFR3 Inhibition by TYRA-300

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibroblast Growth Factor Receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, and migration.[1] Gain-of-function mutations in the FGFR3 gene lead to constitutively active signaling, which is a key driver in various human cancers, including urothelial carcinoma, and developmental disorders like achondroplasia.[2][3][4][5] Upon binding with a fibroblast growth factor (FGF) ligand, FGFR3 dimerizes and undergoes trans-autophosphorylation on specific tyrosine residues, activating downstream signaling cascades such as the RAS-MAPK pathway.[1][2]

TYRA-300 (also known as Dabogratinib) is an orally administered, potent, and selective inhibitor of FGFR3.[2][3][4][6][7][8] It is designed to target FGFR3 while sparing other FGFR isoforms, potentially offering a better therapeutic window and reduced toxicity.[2][6][7] this compound has demonstrated a dose-dependent reduction in downstream signaling in preclinical models of bladder cancer and has shown efficacy in models of chondrodysplasia.[2][8][9]

This application note provides a detailed protocol for using Western blot to measure the phosphorylation status of FGFR3 (p-FGFR3) in cultured cells following treatment with this compound. This immunoassay is essential for verifying the drug's mechanism of action and quantifying its inhibitory effects on FGFR3 signaling.[1]

Signaling Pathway and Experimental Overview

FGFR3 Signaling and Inhibition by this compound

The diagram below illustrates the canonical FGFR3 signaling pathway and the point of inhibition by this compound. Ligand binding induces receptor dimerization and autophosphorylation, which activates downstream pathways like MAPK/ERK. This compound is an ATP-competitive inhibitor that binds to the kinase domain of FGFR3, blocking this autophosphorylation step.[1]

FGFR3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF Ligand FGFR3_inactive FGFR3 FGF->FGFR3_inactive Binds FGFR3_dimer FGFR3 Dimer (Phosphorylated) FGFR3_inactive->FGFR3_dimer Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., MAPK/ERK Pathway) FGFR3_dimer->Downstream Response Cell Proliferation, Survival Downstream->Response TYRA300 This compound TYRA300->FGFR3_dimer Inhibits Phosphorylation

FGFR3 signaling pathway and this compound mechanism of action.
Western Blot Experimental Workflow

The following workflow outlines the key stages of the experiment, from cell preparation to data analysis.

Western_Blot_Workflow A 1. Cell Culture & Seeding (e.g., RT112/84, UM-UC-14) B 2. This compound Treatment (Dose-response & Vehicle Control) A->B C 3. Cell Lysis & Protein Extraction (Phosphatase & Protease Inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE (Protein Separation by Size) D->E F 6. Western Transfer (Transfer to PVDF Membrane) E->F G 7. Immunoblotting (Blocking, Primary & Secondary Antibodies) F->G H 8. Detection & Imaging (ECL Substrate & Digital Imager) G->H I 9. Stripping & Reprobing (For Total FGFR3 & Loading Control) H->I J 10. Data Analysis (Densitometry & Normalization) I->J

Experimental workflow for Western blot analysis of p-FGFR3.

Detailed Experimental Protocols

Materials and Reagents
  • Cell Lines: Human bladder cancer cell line with FGFR3 alteration, such as RT112/84 (FGFR3-TACC3 fusion) or UM-UC-14 (FGFR3 S249C mutation).[9]

  • Compound: this compound (Dabogratinib), dissolved in DMSO to create a stock solution.

  • Primary Antibodies:

    • Rabbit anti-phospho-FGFR3 (e.g., targeting key tyrosine residues like Tyr653/654).[10][11]

    • Rabbit or Mouse anti-total FGFR3.

    • Mouse anti-GAPDH or β-actin (loading control).

  • Secondary Antibodies:

    • HRP-conjugated Goat anti-Rabbit IgG.

    • HRP-conjugated Goat anti-Mouse IgG.

  • Buffers and Solutions:

    • Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Lysis Buffer: Modified RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate).[12] Just before use, add protease and phosphatase inhibitor cocktails.[12][13]

    • Wash Buffer (TBST): Tris-Buffered Saline (50 mM Tris-HCl, 150 mM NaCl, pH 7.6) with 0.1% Tween-20. Note: Avoid phosphate-based buffers (PBS) as they can interfere with phospho-antibody binding.[14]

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.[13]

    • Stripping Buffer: Mild or harsh stripping buffers are commercially available, or can be prepared (e.g., 62.5 mM Tris-HCl pH 6.8, 2% SDS, 100 mM β-mercaptoethanol).[15]

  • Other Reagents:

    • BCA Protein Assay Kit.

    • 4x Laemmli Sample Buffer.

    • Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).

    • PVDF membrane (recommended for stripping and reprobing).[14][16]

    • Enhanced Chemiluminescence (ECL) substrate.[1]

Cell Culture and this compound Treatment
  • Culture cells in T-75 flasks until they reach 80-90% confluency.

  • Seed cells into 6-well plates at an appropriate density to reach 70-80% confluency on the day of treatment.

  • (Optional) Once attached, starve cells in serum-free or low-serum (0.5% FBS) medium for 12-24 hours to reduce basal receptor phosphorylation.

  • Prepare serial dilutions of this compound in the culture medium. Based on published data, cellular IC50 values are in the low nanomolar range (e.g., 9-17 nmol/L), so a suggested concentration range could be 0, 1, 10, 50, 100, and 500 nM.[9] The 0 nM well should contain the same final concentration of DMSO as the highest drug concentration well (vehicle control).

  • Remove the starvation medium and add the this compound-containing medium to the respective wells.

  • Incubate for a predetermined time (e.g., 2, 6, or 24 hours) at 37°C and 5% CO₂.

Protein Extraction and Quantification
  • Place culture plates on ice and wash cells twice with ice-cold PBS.

  • Aspirate PBS completely and add 100-150 µL of ice-cold Lysis Buffer (supplemented with inhibitors) to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Normalize the concentration of all samples with Lysis Buffer. Add 4x Laemmli Sample Buffer to the lysates and boil at 95°C for 5-10 minutes to denature the proteins.[17] Samples can now be stored at -80°C or used immediately.

SDS-PAGE and Western Transfer
  • Load 20-30 µg of denatured protein from each sample into the wells of a polyacrylamide gel.

  • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF membrane.[1] Ensure complete transfer, especially for a high molecular weight protein like FGFR3.

Immunoblotting and Detection
  • After transfer, block the membrane with Blocking Buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[17]

  • Incubate the membrane with the primary antibody against p-FGFR3, diluted in Blocking Buffer (e.g., 1:1000), overnight at 4°C with gentle agitation.[1]

  • Wash the membrane three times for 10 minutes each with TBST.[1]

  • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in Blocking Buffer (e.g., 1:5000), for 1 hour at room temperature.[1]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the ECL substrate and incubate the membrane for 1-5 minutes.[1]

  • Capture the chemiluminescent signal using a digital imaging system.[1] Adjust exposure time to avoid signal saturation.

Membrane Stripping and Reprobing

To ensure accurate quantification, the p-FGFR3 signal should be normalized to the total amount of FGFR3 protein.[1][14]

  • After imaging for p-FGFR3, wash the membrane in TBST.

  • Incubate the membrane in Stripping Buffer for 15-30 minutes at 50°C (for harsh stripping) or room temperature (for mild stripping), following the manufacturer's protocol.[15][18]

  • Wash the membrane thoroughly with TBST (e.g., 5 times for 5 minutes each) to remove all traces of the stripping buffer and antibodies.[18]

  • Optional but recommended: Test for successful stripping by incubating with only the secondary antibody and performing ECL detection. No signal should be visible.[15]

  • Re-block the membrane for 1 hour in Blocking Buffer.

  • Probe the membrane with the primary antibody for total FGFR3, followed by the appropriate secondary antibody and ECL detection as described above.

  • If necessary, the membrane can be stripped again and re-probed for a loading control like GAPDH or β-actin.

Data Presentation and Analysis

Band intensities should be quantified using densitometry software.[1] The p-FGFR3 signal for each sample is first normalized to its corresponding total FGFR3 signal. This ratio is then normalized to the vehicle control (DMSO) to determine the percent inhibition at each concentration of this compound.

Table 1: Quantitative Analysis of p-FGFR3 Levels After this compound Treatment

This compound Conc. (nM)p-FGFR3 Intensity (Arbitrary Units)Total FGFR3 Intensity (Arbitrary Units)Ratio (p-FGFR3 / Total FGFR3)% Inhibition (Normalized to Control)
0 (Vehicle)15,20015,5000.980%
112,30015,3000.8018%
107,10015,6000.4653%
502,40015,4000.1684%
10095015,5000.0694%
50030015,2000.0298%

Data presented are hypothetical and for illustrative purposes only.

Troubleshooting

ProblemPossible CauseSolution
High Background Blocking agent is inappropriate (e.g., milk).[13]Use 5% BSA in TBST for blocking and antibody dilutions.
Insufficient washing.Increase the number and/or duration of wash steps.
No Signal or Weak Signal Phosphatase activity during lysis.Ensure fresh phosphatase and protease inhibitors were added to ice-cold lysis buffer.[13]
Low abundance of p-FGFR3.Stimulate cells with an FGF ligand before treatment or increase the amount of protein loaded.
Inefficient antibody binding.Optimize primary antibody concentration and incubation time.
Non-specific Bands Primary antibody is not highly specific.Use a validated monoclonal antibody. Perform a peptide block to confirm specificity.[1][19]
Protein degradation.Keep samples on ice at all times and use protease inhibitors.
Inaccurate Quantification Uneven protein loading.Normalize the p-FGFR3 signal to total FGFR3, not just a loading control, to account for changes in receptor levels.[14]
Signal loss during stripping.Use a milder stripping protocol or use a fluorescent multiplexing method to detect p-FGFR3 and total FGFR3 simultaneously.[20]

References

Application Notes and Protocols: Immunohistochemical Analysis of FGFR3 Signaling Inhibition by TYRA-300

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and apoptosis.[1] Activating mutations in the FGFR3 gene are oncogenic drivers in a variety of cancers, most notably in urothelial carcinoma. TYRA-300 is an investigational, orally bioavailable, selective inhibitor of FGFR3 designed to offer a targeted therapeutic approach while minimizing off-target toxicities associated with pan-FGFR inhibitors.[2][3][4] These application notes provide detailed protocols for the immunohistochemical (IHC) evaluation of FGFR3 signaling and its modulation by this compound in preclinical and clinical research settings.

This compound: A Selective FGFR3 Inhibitor

This compound was developed through a structure-based approach to be a potent and selective inhibitor of FGFR3, aiming to avoid the toxicities related to the inhibition of FGFR1, FGFR2, and FGFR4.[4] Preclinical studies have demonstrated the efficacy of this compound in mouse models of FGFR3-driven chondrodysplasia, where it has been shown to increase bone growth.[2][3] Importantly, treatment with this compound has been shown to reduce the phosphorylation of downstream signaling molecules such as ERK1/2 (pERK), confirming its mechanism of action in modulating the FGFR3 signaling cascade.[2][5]

Quantitative Analysis of this compound Clinical Trial Data

Interim data from the Phase 1/2 SURF301 trial (NCT05544552) have shown promising anti-tumor activity and a favorable safety profile for this compound in patients with FGFR3-altered metastatic urothelial carcinoma.

Dosage CohortNumber of PatientsPartial Response (PR) RateDisease Control Rate (DCR)
≥ 90 mg once daily1154.5% (6 of 11)100%
90 mg once daily1050% (5 of 10)Not Reported
120 mg once daily1100% (1 of 1)Not Reported

Table 1: Efficacy of this compound in Patients with FGFR3-altered Metastatic Urothelial Carcinoma.

Adverse Event (AE) GradePercentage of PatientsNotes
Any Grade Treatment-Related AEsNot specified
Grade 3 or higher Treatment-Related AEsNot specified
Serious Treatment-Related AEs10% (4 of 41)Across all dose levels (10 mg to 120 mg)
Dose-Limiting Toxicities (DLTs)1 caseGrade 3 diarrhea at the 90 mg dose level
Grade 4 or higher Treatment-Related AEs0%

Table 2: Safety Profile of this compound in the SURF301 Trial.

Signaling Pathways and Experimental Workflow

FGFR3 Signaling Pathway and this compound's Point of Intervention

FGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR3 FGFR3 Receptor FGF->FGFR3 Binds P P FGFR3->P Autophosphorylation This compound This compound This compound->P Inhibits RAS RAS P->RAS PI3K PI3K P->PI3K STAT STAT P->STAT PLCG PLCγ P->PLCG RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (p44/42) MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation PLCG->Proliferation

Caption: FGFR3 signaling pathway and the inhibitory action of this compound.

Immunohistochemistry Experimental Workflow

IHC_Workflow A 1. Deparaffinization & Rehydration (Xylene & Ethanol Series) B 2. Antigen Retrieval (Heat-Induced, e.g., Citrate Buffer pH 6.0) A->B C 3. Blocking (Endogenous Peroxidase & Non-specific Binding) B->C D 4. Primary Antibody Incubation (e.g., anti-FGFR3, anti-pERK) C->D E 5. Secondary Antibody Incubation (HRP-conjugated) D->E F 6. Detection (DAB Substrate) E->F G 7. Counterstaining (Hematoxylin) F->G H 8. Dehydration & Mounting G->H I 9. Imaging & Analysis (Microscopy & H-Score Calculation) H->I

Caption: General workflow for immunohistochemical staining.

Experimental Protocols

Immunohistochemistry Staining for FGFR3 and pERK in FFPE Tissues

This protocol provides a general guideline for the immunohistochemical detection of total FGFR3 and phosphorylated ERK (pERK) in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific antibodies and tissue types.

Materials:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0, or Tris-EDTA, pH 9.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 1% BSA or normal goat serum in PBS)

  • Primary antibodies (see Table 3)

  • HRP-conjugated secondary antibody

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin

  • Mounting medium

ParameterRecommendation
Deparaffinization Xylene (2 x 5 min), 100% Ethanol (2 x 3 min), 95% Ethanol (1 x 3 min), 70% Ethanol (1 x 3 min), DI water rinse.
Antigen Retrieval Heat-Induced Epitope Retrieval (HIER) is recommended. Immerse slides in pre-heated Antigen Retrieval Buffer and heat in a pressure cooker, microwave, or water bath (e.g., 95-100°C for 20-30 min). Cool for 20-30 min.
Endogenous Peroxidase Block Incubate with 3% Hydrogen Peroxide for 10-15 minutes.
Non-specific Binding Block Incubate with Blocking Buffer for 30-60 minutes at room temperature.
Primary Antibody Incubation Dilute primary antibody in Blocking Buffer and incubate overnight at 4°C in a humidified chamber.
Secondary Antibody Incubation Incubate with HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
Detection Apply DAB substrate and incubate until desired stain intensity develops (monitor under a microscope).
Counterstaining Immerse in Hematoxylin for 1-2 minutes. "Blue" in running tap water.
Dehydration and Mounting 70% Ethanol (1 min), 95% Ethanol (1 min), 100% Ethanol (2 x 1 min), Xylene (2 x 2 min). Mount with permanent mounting medium.

Table 3: General Immunohistochemistry Protocol Parameters.

Antibody Selection:

TargetHostClonalityRecommended DilutionSupplier (Example)
FGFR3RabbitPolyclonal1:100 - 1:500Proteintech (55358-1-AP)
FGFR3MouseMonoclonal1:50 - 1:200Santa Cruz (sc-13121)
Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)RabbitMonoclonalReady-to-use kitCell Signaling Technology (#8110)

Table 4: Example Primary Antibodies for IHC Analysis of FGFR3 Signaling.

IHC Scoring and Interpretation

A semi-quantitative H-score (histological score) can be used for the analysis of IHC staining intensity.

H-Score Calculation:

The H-score is calculated using the following formula: H-Score = [1 x (% of weakly stained cells)] + [2 x (% of moderately stained cells)] + [3 x (% of strongly stained cells)]

The final score ranges from 0 to 300.[6][7][8]

Staining IntensityScore
No staining0
Weak staining1+
Moderate staining2+
Strong staining3+

Table 5: Staining Intensity Scoring for H-Score Calculation.

A decrease in the H-score for pERK in this compound treated samples compared to control samples would indicate target engagement and inhibition of the FGFR3 signaling pathway.

Conclusion

Immunohistochemistry is a powerful tool for evaluating the expression of FGFR3 and the activity of its downstream signaling pathways in response to treatment with inhibitors like this compound. The protocols and information provided in these application notes offer a comprehensive guide for researchers to assess the pharmacodynamic effects of this compound in both preclinical models and clinical specimens, thereby aiding in the ongoing development of this promising targeted therapy.

References

Application Notes and Protocols for Investigating TYRA-300 Induced Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TYRA-300 is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor 3 (FGFR3).[1] Activating mutations, fusions, and amplifications of the FGFR3 gene are oncogenic drivers in a variety of human cancers, including a significant subset of urothelial carcinomas.[1][2] By selectively targeting FGFR3, this compound aims to inhibit downstream signaling pathways that promote cancer cell proliferation and survival, offering a promising therapeutic strategy for tumors harboring FGFR3 alterations.[3][4] One of the key anti-tumor mechanisms of receptor tyrosine kinase inhibitors like this compound is the induction of apoptosis, or programmed cell death, in cancer cells dependent on the targeted pathway for survival.

These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for investigating its apoptotic effects in cancer cell lines.

Mechanism of Action: Inhibition of the FGFR3 Signaling Pathway

In cancer cells with activating FGFR3 mutations or fusions, the FGFR3 receptor is constitutively active, leading to the continuous activation of downstream signaling cascades. The primary pathways implicated in FGFR3-driven oncogenesis include the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, a key regulator of cell survival and inhibitor of apoptosis.[5] The JAK-STAT pathway can also be activated, contributing to tumor invasion and metastasis.[5]

This compound selectively binds to the ATP-binding pocket of the FGFR3 kinase domain, preventing its phosphorylation and subsequent activation. This blockade of FGFR3 signaling leads to the downregulation of its downstream effectors. The inhibition of the PI3K-AKT pathway, in particular, is expected to relieve the suppression of pro-apoptotic proteins, thereby triggering the apoptotic cascade.

FGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_jak_stat JAK-STAT Pathway cluster_downstream Downstream Effects FGF Ligand FGF Ligand FGFR3 FGFR3 FGF Ligand->FGFR3 Activation RAS RAS FGFR3->RAS PI3K PI3K FGFR3->PI3K JAK JAK FGFR3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival (Anti-apoptosis) Survival (Anti-apoptosis) mTOR->Survival (Anti-apoptosis) STAT STAT JAK->STAT Metastasis Metastasis STAT->Metastasis TYRA300 This compound TYRA300->FGFR3

Figure 1: Simplified FGFR3 Signaling Pathway and the inhibitory action of this compound.

Data Presentation: In Vitro Efficacy of this compound

Preclinical studies have demonstrated the potent and selective activity of this compound in cancer cell lines harboring FGFR3 alterations. A recent study evaluated the effect of dabogratinib (this compound) on downstream signaling in three bladder cancer cell lines with an FGFR3 fusion, mutation, or gatekeeper resistance mutation, showing a dose-dependent reduction.[6] Furthermore, in a xenograft model with an FGFR3 S249C activating mutation, treatment with this compound resulted in dose-dependent inhibition of tumor growth, with tumor regression observed at higher doses.[6][7]

The following tables present hypothetical data based on typical experimental outcomes for a selective FGFR3 inhibitor like this compound. These are for illustrative purposes to guide researchers in their experimental design and data representation.

Table 1: Effect of this compound on Cell Viability in FGFR3-Altered Bladder Cancer Cell Lines

Cell LineFGFR3 AlterationThis compound IC50 (nM)
RT112FGFR3-TACC3 Fusion15
SW780S249C Mutation25
U-BLC1Y373C Mutation30
T24 (FGFR3 WT)Wild-Type>10,000

Table 2: Induction of Apoptosis by this compound in RT112 Bladder Cancer Cells (72h Treatment)

This compound Concentration (nM)% Annexin V Positive CellsFold Increase in Caspase-3/7 Activity
0 (Vehicle)5.2 ± 1.11.0
1018.5 ± 2.32.5 ± 0.4
5045.8 ± 4.56.8 ± 0.9
10072.3 ± 6.812.1 ± 1.5

Table 3: Western Blot Analysis of Apoptosis Markers in RT112 Cells Treated with this compound (100 nM for 48h)

ProteinChange in Expression vs. Vehicle Control
p-FGFR3Decreased
p-AKTDecreased
p-ERKDecreased
Cleaved PARPIncreased
Cleaved Caspase-3Increased
Bcl-2Decreased
BaxIncreased

Experimental Protocols

The following are detailed protocols for key experiments to assess the apoptotic effects of this compound on cancer cell lines.

Protocol 1: Cell Viability Assay (MTS/MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • FGFR3-altered and wild-type cancer cell lines

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).

  • Incubate for 72 hours.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Cell_Viability_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_readout Data Acquisition & Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare this compound serial dilutions B->C D Treat cells with this compound C->D E Incubate for 72h D->E F Add MTS/MTT reagent E->F G Incubate and read absorbance F->G H Calculate IC50 G->H

Figure 2: Workflow for determining the IC50 of this compound using a cell viability assay.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24, 48, 72 hours).

  • Harvest both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within one hour.

Protocol 3: Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.

Materials:

  • Cancer cell lines

  • This compound

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay kit

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate.

  • Treat with this compound as described for the viability assay.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently and incubate at room temperature for 1-2 hours.

  • Measure luminescence using a plate reader.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

This protocol allows for the detection of changes in the expression and cleavage of key proteins in the apoptotic pathway.

Materials:

  • Cancer cell lines treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR3, anti-p-AKT, anti-p-ERK, anti-cleaved PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and quantify protein concentration.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and add chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Apoptosis_Assay_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_flow Annexin V/PI Staining cluster_caspase Caspase-3/7 Activity cluster_western Western Blot A Seed and treat cells with this compound B Harvest and stain cells A->B D Add Caspase-Glo Reagent A->D F Lyse cells and run SDS-PAGE A->F C Flow Cytometry Analysis B->C E Luminescence Measurement D->E G Blot and probe with antibodies F->G H Image and analyze bands G->H

Figure 3: Experimental workflows for investigating this compound induced apoptosis.

Conclusion

This compound is a promising selective FGFR3 inhibitor with demonstrated anti-tumor activity in preclinical models of cancers with FGFR3 alterations. The induction of apoptosis is a key anticipated mechanism for its therapeutic efficacy. The protocols outlined in these application notes provide a robust framework for researchers to investigate and quantify the apoptotic effects of this compound in relevant cancer cell line models. The resulting data will be crucial for further elucidating its mechanism of action and supporting its clinical development.

References

Application Notes and Protocols: Evaluation of TYRA-300 in 3D Tumor Spheroid Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TYRA-300 is an investigational, oral, selective fibroblast growth factor receptor 3 (FGFR3) inhibitor.[1][2] It is designed to target cancers with activating FGFR3 gene alterations, such as mutations and fusions, which are prevalent in a subset of urothelial and cholangiocarcinomas.[3][4] Unlike pan-FGFR inhibitors, this compound's selectivity for FGFR3 aims to minimize off-target toxicities associated with the inhibition of other FGFR isoforms, potentially leading to an improved safety profile.[2] Preclinical and clinical studies have demonstrated the anti-tumor activity of this compound in various models, including xenografts and human clinical trials.[5][6][7]

Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems for in vitro drug screening compared to traditional 2D cell cultures.[8][9] Spheroids better mimic the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, which can influence therapeutic efficacy.[8] These application notes provide a framework and detailed protocols for evaluating the efficacy of this compound in 3D tumor spheroid models derived from FGFR3-altered cancer cell lines.

Data Presentation

While specific data on this compound in 3D tumor spheroid models is not yet publicly available, the following tables summarize existing preclinical data in 2D cell-based assays and in vivo models to inform the design of 3D spheroid experiments.

Table 1: In Vitro Activity of this compound in 2D Cell Lines

Cell LineCancer TypeFGFR3 AlterationAssay TypeIC50 (nM)Reference
Ba/F3Pro-BTransduced with FGFR3Cell Viability11[1]
RT112/84BladderFGFR3:TACC3 fusionCell ViabilityNot specified, but potent activity observed[6]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeFGFR3 AlterationTreatmentTumor Growth Inhibition (TGI)RegressionReference
UM-UC-14BladderS249C18 mg/kg QD96%75%
FGFR3:TACC3BladderFusion12.5 mg/kg BID95%Not specified[6]
FGFR3:TACC3-V555MBladderFusion with resistance mutation12.5 mg/kg BID73%Not specified[6]

Signaling Pathway

FGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR3 FGFR3 FGF->FGFR3 Binding & Dimerization GRB2 GRB2 FGFR3->GRB2 Phosphorylation & Recruitment PI3K PI3K FGFR3->PI3K STAT STAT FGFR3->STAT TYRA300 This compound TYRA300->FGFR3 Inhibition SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT->Proliferation

Experimental Protocols

The following protocols are generalized for the use of this compound in 3D tumor spheroid models and should be optimized for specific cell lines and experimental conditions.

Protocol 1: Generation of Tumor Spheroids from FGFR3-Altered Cell Lines

Objective: To generate uniform tumor spheroids from urothelial or cholangiocarcinoma cell lines harboring FGFR3 activating mutations or fusions.

Materials:

  • FGFR3-altered cancer cell lines (e.g., RT112, UM-UC-15 for urothelial carcinoma)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ultra-low attachment (ULA) round-bottom 96-well plates

  • Cell counter

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture the selected FGFR3-altered cancer cell line in a T75 flask to 70-80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and collect the cells in a conical tube.

  • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

  • Perform a cell count and determine cell viability.

  • Prepare a single-cell suspension at a pre-determined optimal seeding density (typically 1,000 to 5,000 cells per well, to be optimized for each cell line).

  • Dispense 100 µL of the cell suspension into each well of a ULA 96-well plate.

  • Centrifuge the plate at a low speed (e.g., 300 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate in a humidified incubator at 37°C with 5% CO2.

  • Monitor spheroid formation daily using an inverted microscope. Spheroids are typically formed within 2-4 days.

Spheroid_Generation_Workflow cluster_prep Cell Preparation cluster_seeding Spheroid Formation Culture Culture FGFR3-altered cell line Harvest Harvest and create single-cell suspension Culture->Harvest Seed Seed cells into ULA 96-well plate Harvest->Seed Centrifuge Centrifuge to aggregate cells Seed->Centrifuge Incubate Incubate for 2-4 days Centrifuge->Incubate Spheroid Uniform Spheroid Incubate->Spheroid

Protocol 2: this compound Treatment and Spheroid Growth Inhibition Assay

Objective: To determine the effect of this compound on the growth of pre-formed tumor spheroids.

Materials:

  • Pre-formed tumor spheroids in a 96-well ULA plate (from Protocol 1)

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • Inverted microscope with imaging capabilities

  • Cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in complete medium to achieve the desired final concentrations. It is recommended to test a range of concentrations based on the 2D IC50 values (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dose.

  • Carefully remove 50 µL of the medium from each well of the spheroid plate and replace it with 50 µL of the corresponding this compound dilution or vehicle control.

  • Incubate the plate at 37°C with 5% CO2 for a period of 3 to 7 days.

  • Spheroid Imaging: At regular intervals (e.g., every 24 or 48 hours), capture brightfield images of the spheroids in each well. Measure the diameter of the spheroids using image analysis software to monitor growth over time.

  • Endpoint Viability Assay: At the end of the treatment period, perform a cell viability assay according to the manufacturer's instructions.

    • Allow the plate and the viability reagent to equilibrate to room temperature.

    • Add the viability reagent to each well.

    • Mix by shaking on an orbital shaker for 5 minutes.

    • Incubate at room temperature for 30 minutes to lyse the cells and stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability for each this compound concentration.

    • Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.

    • Analyze the spheroid size measurements to determine the effect of this compound on spheroid growth over time.

Treatment_and_Analysis_Workflow cluster_analysis Analysis Start Pre-formed Spheroids Treatment Add this compound serial dilutions Start->Treatment Incubate Incubate for 3-7 days Treatment->Incubate Imaging Monitor Spheroid Growth (Microscopy) Incubate->Imaging Daily Viability Endpoint Viability Assay (e.g., CellTiter-Glo 3D) Incubate->Viability Data_Analysis Calculate IC50 and Growth Inhibition Imaging->Data_Analysis Viability->Data_Analysis

Conclusion

The use of 3D tumor spheroid models provides a more clinically relevant in vitro system to evaluate the efficacy of targeted therapies like this compound. The protocols outlined in these application notes offer a starting point for researchers to investigate the anti-tumor activity of this compound in FGFR3-altered urothelial and cholangiocarcinoma spheroids. By adapting and optimizing these methods, researchers can generate valuable data on drug potency, tumor penetration, and mechanisms of action in a 3D context, which can better inform preclinical and clinical development strategies.

References

Troubleshooting & Optimization

TYRA-300 In Vitro Solubility and Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the solubility and stability of TYRA-300 for in vitro applications. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its strong solubilizing capacity for many small molecule inhibitors.[1][2][3] this compound is soluble in DMSO at a concentration of 100 mg/mL (178.74 mM).[4] Ethanol can also be used, with a solubility of 3 mg/mL.[4] It is important to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.[4]

Q2: Is this compound soluble in aqueous buffers like PBS?

A2: this compound is reported to be insoluble in water.[4] Direct dissolution in aqueous buffers such as Phosphate-Buffered Saline (PBS) is not recommended. To prepare working solutions in aqueous media, a high-concentration stock solution in DMSO should first be prepared and then serially diluted into the desired experimental buffer.[1][2][3]

Q3: What is the maximum final concentration of DMSO that is tolerated in cell-based assays?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced artifacts. Typically, a final DMSO concentration of less than 0.5% (v/v) is well-tolerated by most cell lines.[1][3] However, it is crucial to include a vehicle control (medium with the same final DMSO concentration as the experimental samples) to assess any potential effects of the solvent on your specific assay.[3]

Q4: How should I store this compound powder and stock solutions?

A4: Proper storage is critical for maintaining the integrity of this compound.

  • Powder: Store the solid compound in a dry, dark place at -20°C for long-term storage (years) or at 0-4°C for short-term storage (days to weeks).[5]

  • Stock Solutions: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2][6] Store DMSO stock solutions at -80°C for up to one year or at -20°C for up to one month.[4][6]

Q5: I observed precipitation when diluting my this compound DMSO stock into my aqueous experimental buffer. What should I do?

A5: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

  • Lower the Final Concentration: The intended concentration may exceed the aqueous solubility limit of this compound. Try using a lower final concentration in your assay.[3]

  • Optimize DMSO Concentration: While minimizing DMSO is important, a slightly higher final concentration (up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control.[3]

  • Use a Co-solvent System: Consider preparing stock solutions in a mixture of solvents, such as DMSO/ethanol or DMSO/PEG400, and test their compatibility with your assay.[1]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the final aqueous medium can significantly improve solubility.[1][3]

Quantitative Data Summary

The following tables summarize the available quantitative data on the solubility and storage of this compound.

Table 1: Solubility of this compound

SolventConcentrationReference
DMSO100 mg/mL (178.74 mM)[4]
Ethanol3 mg/mL[4]
WaterInsoluble[4]

Table 2: Storage and Stability of this compound

FormStorage TemperatureDurationReference
Powder (Long-term)-20°C>2 years[5]
Powder (Short-term)0 - 4°CDays to weeks[5]
Stock Solution in Solvent-80°C1 year[4]
Stock Solution in Solvent-20°C1 month[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a high-concentration stock solution of this compound in DMSO and subsequently prepare diluted working solutions in an aqueous buffer.

Materials:

  • This compound powder

  • Anhydrous, cell-culture grade DMSO

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare Stock Solution:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Add the appropriate volume of DMSO to the vial to achieve a desired high concentration (e.g., 10 mM or 100 mg/mL).

    • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Visually inspect for any undissolved particles.[1]

  • Store Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

  • Prepare Working Solutions:

    • Thaw a single aliquot of the DMSO stock solution.

    • Perform serial dilutions of the stock solution into your desired sterile aqueous buffer (e.g., cell culture medium) to achieve the final working concentrations.

    • Gently mix the working solutions. Be observant for any signs of precipitation.

Protocol 2: Assessment of this compound Kinetic Solubility in Aqueous Buffer

Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well plate

  • Plate reader capable of measuring light scattering (nephelometry) or absorbance

Procedure:

  • Serial Dilution in DMSO: Prepare a serial dilution of the this compound stock solution in DMSO in a 96-well plate.[3]

  • Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of the aqueous buffer in a separate 96-well plate. This will create a range of final compound concentrations with a consistent final DMSO concentration.[3]

  • Incubation: Incubate the plate at the intended experimental temperature for a set period (e.g., 2 hours).

  • Measurement: Measure the light scattering or absorbance of each well. An increase in signal compared to the buffer-only control indicates precipitation.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering or absorbance is observed.

Protocol 3: In Vitro Metabolic Stability Assessment using Liver Microsomes

Objective: To evaluate the metabolic stability of this compound by measuring its disappearance over time when incubated with liver microsomes.

Materials:

  • This compound

  • Liver microsomes (from the species of interest)

  • NADPH regenerating system

  • Phosphate (B84403) buffer

  • Positive control compound with known metabolic stability

  • LC-MS/MS system for analysis

Procedure:

  • Incubation: Prepare incubation mixtures containing liver microsomes (e.g., 0.5 mg/mL protein), this compound (e.g., 1 µM), and phosphate buffer.[7]

  • Initiate Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.[7][8]

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[7] Stop the reaction in each aliquot by adding a suitable organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining concentration of this compound in each sample using a validated LC-MS/MS method.[8]

  • Data Analysis: Plot the percentage of remaining this compound against time to determine the in vitro half-life (t1/2) and calculate the intrinsic clearance (CLint).[8]

Visualizations

experimental_workflow_solubility cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assessment Solubility Assessment TYRA300_powder This compound Powder Stock_Solution High Concentration Stock Solution TYRA300_powder->Stock_Solution Dissolve DMSO DMSO DMSO->Stock_Solution Working_Solution Final Working Solution Stock_Solution->Working_Solution Dilute cluster_working cluster_working Aqueous_Buffer Aqueous Buffer (e.g., PBS, Media) Aqueous_Buffer->Working_Solution Precipitation_Check Visual Inspection & Nephelometry Working_Solution->Precipitation_Check

Caption: Workflow for preparing and assessing the solubility of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR3 FGFR3 STAT1 STAT1 FGFR3->STAT1 Phosphorylates MAPK_Pathway MAPK Pathway (ERK1/2, p38) FGFR3->MAPK_Pathway Activates Gene_Expression Gene Expression STAT1->Gene_Expression MAPK_Pathway->Gene_Expression Cellular_Response Cellular Proliferation, Differentiation, Survival Gene_Expression->Cellular_Response Regulates FGF_Ligand FGF Ligand FGF_Ligand->FGFR3 Activates TYRA300 This compound TYRA300->FGFR3 Inhibits

References

Common off-target effects of TYRA-300 in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with information on the common off-target effects of TYRA-300, a selective FGFR3 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its intended target?

A1: this compound is an orally bioavailable, selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3).[1][2] Its primary mechanism is to block the ATP-binding site of the FGFR3 kinase, thereby inhibiting its downstream signaling. This targeted action is intended to treat cancers with activating FGFR3 gene alterations, such as metastatic urothelial carcinoma, and skeletal dysplasias like achondroplasia.[1][2]

Q2: How does this compound's selectivity profile differ from pan-FGFR inhibitors?

A2: this compound was designed to be highly selective for FGFR3 over other FGFR isoforms (FGFR1, FGFR2, and FGFR4).[2] This selectivity is intended to minimize off-target toxicities commonly associated with pan-FGFR inhibitors, which can be attributed to the inhibition of other FGFR isoforms.[2][3] For example, inhibition of FGFR1 is linked to hyperphosphatemia, while inhibition of FGFR2 is associated with stomatitis, and ocular, skin, and nail toxicities.[3] Preclinical data indicates that this compound has significantly higher potency for FGFR3 compared to other FGFR family members.

Q3: What are the known off-target effects of this compound observed in preclinical studies?

A3: Preclinical kinase profiling has been conducted to assess the selectivity of this compound. A KINOMEscan against a panel of 468 kinases at a concentration of 100 nM showed that this compound is highly selective. In this screen, only 3% of the kinases were inhibited by more than 90%. Further characterization of the most potent off-target hits is summarized in the table below.

Preclinical Off-Target Kinase Inhibition Profile

KinaseIC50 (nM)Selectivity vs. FGFR3 (Fold)
FGFR31.61x
FLT42.11.3x
FGFR26.54.0x
FGFR411.06.9x
JAK235.522x
LTK65.141x
FGFR110868x
FLT1201126x

Data from an investor presentation by Tyra Biosciences.[1]

Q4: What are the common treatment-related adverse events (TRAEs) observed in clinical trials of this compound?

A4: In the Phase 1/2 SURF301 study, this compound was generally well-tolerated.[1][4] Toxicities associated with FGFR1 and FGFR2 inhibition were reported to be uncommon.[1] The most frequently reported treatment-related adverse events are summarized in the table below.

Clinically Observed Treatment-Related Adverse Events (SURF301 Study)

Adverse EventGradeDose LevelFrequency/Details
DiarrheaGrade 390 mgOne dose-limiting toxicity reported.[1]
Increased Alanine Aminotransferase (ALT)Grade 390 mgOne event led to treatment discontinuation.[1]
Serious Treatment-Related Adverse EventsNot specified10 mg to 120 mgOccurred in 10% of patients.[1]

Data is from the initial findings of the SURF301 trial.

Troubleshooting Guide

Problem: I am observing unexpected cellular phenotypes in my in vitro experiments that may be due to off-target effects.

Possible Cause: Although this compound is highly selective for FGFR3, it does have some activity against other kinases at higher concentrations, such as FLT4, FGFR2, and FGFR4.

Troubleshooting Steps:

  • Confirm On-Target Activity: Ensure that your experimental system expresses active FGFR3 and that you can measure the inhibition of its downstream signaling pathways (e.g., p-ERK, p-AKT) at your working concentration of this compound.

  • Dose-Response Curve: Perform a dose-response experiment to determine if the unexpected phenotype is occurring at concentrations significantly higher than the IC50 for FGFR3.

  • Use Control Cell Lines: If possible, use cell lines that do not express FGFR3 but may express potential off-target kinases to see if the phenotype persists.

  • Consult Kinase Selectivity Data: Refer to the preclinical kinase inhibition profile to identify potential off-target kinases that might be responsible for the observed phenotype.

Problem: My in vivo xenograft model is showing signs of toxicity not typically associated with FGFR3 inhibition.

Possible Cause: While designed to be safer than pan-FGFR inhibitors, this compound can still cause adverse effects at therapeutic doses, as seen in clinical trials.

Troubleshooting Steps:

  • Monitor for Known Adverse Events: Closely monitor the animals for signs of diarrhea or liver toxicity (e.g., through blood chemistry analysis).

  • Adjust Dosing: If toxicity is observed, consider reducing the dose or the frequency of administration to find a better-tolerated regimen that still maintains efficacy.

  • Histopathological Analysis: At the end of the study, perform a histopathological analysis of major organs to identify any potential off-target tissue damage.

Experimental Protocols

Biochemical Kinase Assay (Representative Protocol)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

  • Objective: To quantify the enzymatic activity of the purified FGFR3 kinase domain in the presence of varying concentrations of this compound.

  • Materials:

    • Purified recombinant FGFR3 kinase domain

    • Kinase buffer

    • ATP (at a concentration near the Km for the kinase)

    • Substrate (e.g., a generic peptide substrate like poly(E,Y) 4:1)

    • This compound (serially diluted in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Methodology:

    • Add the purified kinase to the wells of a microplate containing kinase buffer.

    • Add the serially diluted this compound or DMSO (vehicle control) to the wells and incubate for a short period.

    • Initiate the kinase reaction by adding the ATP and substrate solution.

    • Allow the reaction to proceed for a defined period at a controlled temperature.

    • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (Ba/F3 - Representative Protocol)

This protocol describes a general method for assessing the ability of a compound to inhibit the proliferation of cells that are dependent on the activity of a specific kinase for survival and growth.

  • Objective: To determine the IC50 of this compound in a cellular context using Ba/F3 cells engineered to express an activated form of FGFR3.

  • Materials:

    • Ba/F3 cells engineered to express human FGFR3

    • Cell culture medium (e.g., RPMI-1640 with supplements, without IL-3)

    • This compound (serially diluted)

    • Multi-well plates

    • Cell viability reagent (e.g., CellTiter-Glo®)

  • Methodology:

    • Seed the engineered Ba/F3-FGFR3 cells in multi-well plates in a medium lacking IL-3.

    • Add serial dilutions of this compound to the wells.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for a specified period (e.g., 48-72 hours).

    • Add a cell viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each this compound concentration relative to a DMSO control and determine the IC50 value.

Visualizations

FGFR3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF FGFR3 FGFR3 FGF->FGFR3 Binding & Dimerization P P FGFR3->P Autophosphorylation This compound This compound This compound->FGFR3 Inhibition RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P->PI3K_AKT_mTOR STAT STAT Pathway P->STAT Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival STAT->Proliferation_Survival

Caption: this compound inhibits FGFR3 signaling pathways.

Kinase_Profiling_Workflow This compound This compound Biochemical_Assay Biochemical Kinase Assay (e.g., FGFR3 IC50) This compound->Biochemical_Assay KINOMEscan Broad Kinase Screen (KINOMEscan @ 100 nM) This compound->KINOMEscan Cell_Assay Cell-Based Assay (e.g., Ba/F3 Proliferation) This compound->Cell_Assay Data_Analysis Data Analysis (IC50, Selectivity Score) Biochemical_Assay->Data_Analysis KINOMEscan->Data_Analysis Cell_Assay->Data_Analysis Off_Target_Profile Off-Target Selectivity Profile Data_Analysis->Off_Target_Profile

Caption: Workflow for assessing this compound kinase selectivity.

TYRA300_Selectivity_Logic cluster_inhibitors FGFR Inhibitors cluster_targets Targets cluster_effects Associated Effects Pan_FGFRi Pan-FGFR Inhibitors FGFR1 FGFR1 Pan_FGFRi->FGFR1 FGFR2 FGFR2 Pan_FGFRi->FGFR2 FGFR3 FGFR3 Pan_FGFRi->FGFR3 FGFR4 FGFR4 Pan_FGFRi->FGFR4 This compound This compound This compound->FGFR3 Reduced_Off_Target_Tox Reduced Off-Target Toxicities This compound->Reduced_Off_Target_Tox Hyperphosphatemia Hyperphosphatemia FGFR1->Hyperphosphatemia Ocular_Skin_Tox Ocular & Skin Toxicity FGFR2->Ocular_Skin_Tox Therapeutic_Effect Therapeutic Effect FGFR3->Therapeutic_Effect GI_Toxicity GI Toxicity FGFR4->GI_Toxicity

Caption: Logic of this compound's selective inhibition.

References

Technical Support Center: Addressing TYRA-300 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting potential resistance to TYRA-300 in cancer cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is an investigational, orally available, selective inhibitor of the Fibroblast Growth Factor Receptor 3 (FGFR3) tyrosine kinase.[1][2][3][4] Its primary mechanism of action is to bind to and inhibit the enzymatic activity of FGFR3, thereby blocking downstream signaling pathways that promote tumor cell proliferation and survival in cancers with activating FGFR3 alterations (mutations or fusions).[1][4] this compound was designed using a structure-based approach to be potent and selective for FGFR3, aiming to minimize off-target toxicities associated with pan-FGFR inhibitors that also target FGFR1, FGFR2, and FGFR4.[1][5]

Q2: A key feature of this compound is its activity against gatekeeper mutations. What does this mean?

Gatekeeper mutations are specific amino acid substitutions in the kinase domain of a receptor that can prevent a targeted drug from binding effectively, leading to drug resistance.[2][6] For FGFR3, a common gatekeeper mutation is the substitution of valine at position 555 (V555) with other amino acids like methionine (V555M) or leucine (B10760876) (V555L).[2][6][7] Many first-generation FGFR inhibitors lose their efficacy in the presence of these mutations.[6][7] this compound was specifically designed to be "agnostic" to these gatekeeper mutations, meaning it can still potently inhibit FGFR3 even when these specific resistance mutations are present.[6][7]

Q3: My FGFR3-altered cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While this compound is designed to overcome resistance from gatekeeper mutations, cancer cells can develop resistance through other mechanisms, broadly categorized as on-target and off-target resistance.

  • On-Target Resistance (Beyond the Gatekeeper Mutation): This involves the acquisition of other secondary mutations within the FGFR3 gene itself that may alter the drug-binding site or stabilize the active conformation of the receptor, thereby reducing the inhibitory effect of this compound.

  • Off-Target Resistance (Bypass Signaling): This occurs when the cancer cells activate alternative signaling pathways to bypass their dependence on FGFR3 for growth and survival.[6][8] Common bypass pathways include the PI3K/AKT/mTOR and RAS/MAPK signaling cascades.[5][6][9] Upregulation of other receptor tyrosine kinases (RTKs) such as MET or members of the ERBB family (e.g., EGFR, HER2/ERBB2, HER3/ERBB3) can also mediate resistance.[6][10][11]

  • Epithelial-to-Mesenchymal Transition (EMT): In some cases, cells may undergo a phenotypic switch known as EMT, which has been associated with resistance to various targeted therapies, including FGFR inhibitors.[6][8]

Troubleshooting Guide

This guide provides a step-by-step approach to investigating and characterizing resistance to this compound in your cancer cell line experiments.

Problem Potential Cause Suggested Action
Increased IC50 of this compound in long-term culture Development of a resistant cell population.1. Confirm the IC50 shift with a dose-response curve compared to the parental cell line.2. Isolate single-cell clones from the resistant population for further characterization.3. Proceed to investigate the mechanism of resistance (see below).
No secondary mutations found in the FGFR3 kinase domain of resistant cells Resistance is likely mediated by off-target mechanisms.1. Perform Western blot analysis to assess the phosphorylation status of key downstream signaling proteins (p-AKT, p-ERK, p-mTOR) in the presence of this compound.2. Use a phospho-RTK array to screen for the upregulation of other activated receptor tyrosine kinases (e.g., MET, EGFR, ERBB3).
Resistant cells show increased phosphorylation of AKT and/or ERK despite this compound treatment Activation of a bypass signaling pathway.1. If p-AKT is elevated, consider combination treatment with a PI3K or AKT inhibitor.2. If p-ERK is elevated, consider combination treatment with a MEK inhibitor.3. If another RTK (e.g., MET) is activated, consider a combination with an inhibitor targeting that specific RTK.
Confirmed FGFR3 mutation (non-gatekeeper) in resistant cells The specific mutation may alter the binding of this compound.1. Structural modeling may provide insights into how the mutation affects drug binding.2. Test the efficacy of other next-generation FGFR inhibitors that may have a different binding mode.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's activity and known resistance mechanisms for FGFR inhibitors.

Table 1: In Vitro Potency of this compound against Wild-Type and Mutant FGFR3

Target IC50 (nM) Reference
FGFR3 (Wild-Type)1.8[6]
FGFR3 (V555M Gatekeeper Mutant)Potency maintained[6][7]
FGFR3 (V555L Gatekeeper Mutant)Potency maintained[6]

Note: Specific IC50 values for the mutant forms from public sources are limited, but preclinical data consistently indicates that this compound retains potent activity against these common gatekeeper mutations.

Table 2: IC50 Values of this compound against Different FGFR Isoforms

FGFR Isoform IC50 (nM) Reference
FGFR1113[6]
FGFR234.9[6]
FGFR31.8[6]
FGFR498.4[6]

This table highlights the selectivity of this compound for FGFR3 over other FGFR isoforms.

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cancer Cell Lines

  • Cell Culture: Culture the parental FGFR3-dependent cancer cell line in standard growth medium.

  • Initial Treatment: Treat the cells with this compound at a concentration equivalent to the IC50 value of the parental line.

  • Dose Escalation: Once the cells resume proliferation, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to acclimate and recover at each new concentration.

  • Establishment of Resistant Line: Continue this process until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the parental IC50.

  • Characterization: The resulting cell line is considered resistant and can be used for further molecular and functional characterization.

Protocol 2: Western Blot Analysis of Bypass Signaling Pathways

  • Cell Treatment: Seed both parental and resistant cells and allow them to attach. Treat the cells with a range of this compound concentrations (e.g., 0, 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2-4 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., FGFR3, AKT, ERK, S6 ribosomal protein). Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal loading.

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Compare the levels of phosphorylated proteins between parental and resistant cells at different this compound concentrations.

Visualizations

FGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR3 FGFR3 FGF->FGFR3 Binds FRS2 FRS2 FGFR3->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes TYRA300 This compound TYRA300->FGFR3 Inhibits

Caption: Canonical FGFR3 Signaling Pathway and Inhibition by this compound.

Resistance_Workflow start Reduced this compound Sensitivity Observed confirm_resistance Confirm IC50 Shift (Dose-Response Assay) start->confirm_resistance investigate_on_target Sequence FGFR3 Kinase Domain confirm_resistance->investigate_on_target on_target_mutation Secondary Mutation Found? investigate_on_target->on_target_mutation characterize_mutation Characterize Functional Impact of Mutation on_target_mutation->characterize_mutation Yes investigate_off_target Investigate Bypass Pathways (Western Blot, Phospho-Array) on_target_mutation->investigate_off_target No end_on_target Novel On-Target Resistance characterize_mutation->end_on_target bypass_pathway Bypass Pathway Activated? (e.g., p-AKT, p-ERK, MET) investigate_off_target->bypass_pathway combination_therapy Test Combination Therapy (e.g., + MEK inhibitor, + PI3K inhibitor) bypass_pathway->combination_therapy Yes no_clear_mechanism Re-evaluate Experiment/ Consider other mechanisms (e.g., EMT) bypass_pathway->no_clear_mechanism No end_off_target Off-Target Resistance Confirmed combination_therapy->end_off_target

Caption: Experimental Workflow for Investigating this compound Resistance.

Bypass_Mechanisms cluster_fgfr FGFR3 Signaling cluster_bypass Bypass Signaling FGFR3 FGFR3 Downstream_FGFR MAPK / PI3K Pathways FGFR3->Downstream_FGFR TYRA300 This compound TYRA300->FGFR3 Proliferation Cell Proliferation & Survival Downstream_FGFR->Proliferation Other_RTK Other RTKs (MET, EGFR, etc.) Other_RTK->Downstream_FGFR Activates RAS_mut RAS/RAF Mutations RAS_mut->Downstream_FGFR Activates MAPK PI3K_mut PI3K/PTEN Mutations PI3K_mut->Downstream_FGFR Activates PI3K

Caption: Logical Relationship of Off-Target (Bypass) Resistance Mechanisms.

References

Interpreting variable results in TYRA-300 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with TYRA-300, a selective FGFR3 inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with the interpretation of variable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an investigational, oral, selective inhibitor of the Fibroblast Growth Factor Receptor 3 (FGFR3).[1] It is designed to selectively target FGFR3 over other FGFR isoforms (FGFR1, FGFR2, and FGFR4) to minimize off-target toxicities.[1] Activating mutations, fusions, or amplifications of the FGFR3 gene can lead to uncontrolled cell growth and are implicated in various cancers, including urothelial carcinoma, as well as skeletal dysplasias like achondroplasia.[1] this compound works by blocking the kinase activity of FGFR3, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival. A key feature of this compound is its design to be effective against tumors that have developed resistance to other FGFR inhibitors through the acquisition of "gatekeeper" mutations.[1]

Q2: What are the expected in vitro IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the specific FGFR3 alteration. Preclinical data provides some guidance on expected potency.

Cell Line ModelFGFR Isoform Selectivity (IC50 in nM)Reference
Ba/F3FGFR1: >1000, FGFR2: >1000, FGFR3: 11 , FGFR4: >1000[2]

Note: IC50 values are context-dependent and can be influenced by experimental conditions such as cell density, serum concentration, and incubation time.

Q3: Why am I observing high variability in my cell viability assay results?

Variability in cell-based assays is a common challenge and can arise from several factors unrelated to the efficacy of this compound itself. Here are some potential causes and troubleshooting steps:

  • Cell Culture Conditions:

    • Cell Line Authenticity and Stability: Ensure your cell line has been recently authenticated and has a low passage number. Genetic drift in continuous culture can alter sensitivity to inhibitors.

    • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Optimize and strictly control seeding density.

    • Serum Concentration: Serum contains growth factors that can activate pathways parallel to or downstream of FGFR3, potentially masking the effect of this compound. Consider serum-starving cells prior to and during treatment, or using reduced-serum media.

  • Compound Handling and Stability:

    • Solubility: this compound is typically dissolved in DMSO. Ensure the compound is fully dissolved in your stock solution and does not precipitate when diluted into aqueous culture media. Visually inspect for precipitation.

    • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solution, as this can lead to degradation. Aliquot stock solutions for single use.

    • Media Stability: The stability of small molecule inhibitors can vary in culture media over time. For long-term experiments, consider replenishing the media with fresh inhibitor.[3]

  • Assay-Specific Issues:

    • Edge Effects: In multi-well plates, wells at the edges are prone to evaporation, which can concentrate the inhibitor and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.

    • Assay Linearity: Ensure your cell viability assay (e.g., MTT, CellTiter-Glo) is within its linear range for your cell densities.

Q4: My Western blot results for phosphorylated FGFR3 (p-FGFR3) are inconsistent. What could be the cause?

Inconsistent p-FGFR3 levels can be frustrating. Here’s a checklist of potential issues and solutions:

  • Sample Preparation:

    • Lysis Buffer Composition: It is critical to use a lysis buffer containing both protease and phosphatase inhibitors to preserve the phosphorylation state of your proteins. Keep samples on ice at all times.

    • Incomplete Lysis: Ensure complete cell lysis to release all cellular proteins.

  • Western Blotting Technique:

    • Protein Loading: Accurately quantify total protein concentration (e.g., using a BCA assay) and load equal amounts for each sample. Use a reliable loading control (e.g., GAPDH, β-actin) to confirm equal loading.

    • Antibody Quality: Use a validated, high-affinity antibody specific for phosphorylated FGFR3. Titrate your primary antibody to find the optimal concentration that gives a strong signal with low background.

    • Blocking: Blocking is crucial to prevent non-specific antibody binding. For phospho-specific antibodies, 5% Bovine Serum Albumin (BSA) in TBST is often recommended over milk, as milk contains phosphoproteins that can increase background.[4]

    • Washing Steps: Insufficient washing can lead to high background, while excessive washing can strip the antibody from the membrane. Adhere to a consistent and optimized washing protocol.

Troubleshooting Guides

Guide 1: Interpreting Unexpected Cell Viability Results

Scenario: You observe less inhibition than expected with this compound in a cell line known to have an activating FGFR3 mutation.

Troubleshooting Workflow:

G cluster_solutions Potential Solutions start Unexpectedly Low Inhibition check_conc Verify this compound Concentration and Preparation start->check_conc check_cells Assess Cell Line Health and FGFR3 Status check_conc->check_cells If concentration is correct sol_conc Prepare fresh stock and serial dilutions check_conc->sol_conc check_assay Review Cell Viability Assay Protocol check_cells->check_assay If cells are healthy and express FGFR3 sol_cells Use low passage, authenticated cells. Sequence FGFR3 to confirm mutation. check_cells->sol_cells confirm_target Confirm On-Target Effect (Western Blot for p-FGFR3) check_assay->confirm_target If assay protocol is sound sol_assay Optimize cell density and incubation time. Check for serum interference. check_assay->sol_assay investigate_resistance Investigate Potential Resistance Mechanisms sol_resistance Sequence other genes in the FGFR pathway (e.g., RAS, PI3K) for secondary mutations. investigate_resistance->sol_resistance confirm_target->investigate_resistance If p-FGFR3 is inhibited off_target Consider Off-Target Pathway Activation confirm_target->off_target If p-FGFR3 is NOT inhibited sol_target Troubleshoot Western blot protocol. Check antibody validity. confirm_target->sol_target

Caption: A logical flowchart for troubleshooting unexpectedly low inhibition in cell viability assays.

Guide 2: Addressing High Background in Western Blots for p-FGFR3

Scenario: Your Western blots for p-FGFR3 show high background, making it difficult to interpret the results.

Potential CauseRecommended Solution
Inadequate Blocking Block the membrane for at least 1 hour at room temperature. Use 5% BSA in TBST instead of non-fat dry milk, as milk contains phosphoproteins that can cause non-specific binding.[4]
Primary Antibody Concentration Too High Titrate the primary antibody to determine the optimal concentration that provides a strong signal with minimal background.
Insufficient Washing Increase the number and/or duration of washes after primary and secondary antibody incubations. Ensure a sufficient volume of wash buffer is used.
Contaminated Buffers Prepare fresh buffers, especially the wash buffer (TBST), as bacterial growth can cause background signal.
Secondary Antibody Non-specificity Run a control lane with only the secondary antibody to check for non-specific binding. If necessary, use a pre-adsorbed secondary antibody.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS/MTT)

This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • FGFR3-dependent cancer cell line (e.g., a bladder cancer cell line with an activating FGFR3 mutation)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTS or MTT cell viability reagent

  • Plate reader (spectrophotometer)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-5,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium. It is recommended to perform a 10-point, 3-fold dilution series to cover a broad concentration range.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration, typically ≤ 0.5%).

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours (or other desired time point) at 37°C, 5% CO₂.

  • Viability Measurement:

    • Add the MTS or MTT reagent to each well according to the manufacturer's instructions (e.g., 20 µL of MTS reagent).[5]

    • Incubate for 1-4 hours at 37°C.

  • Detection:

    • If using MTT, add the solubilization solution.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.[6]

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the vehicle-treated control cells to calculate the percentage of viability.

    • Plot the percent viability against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phosphorylated FGFR3 (p-FGFR3)

This protocol details the detection of p-FGFR3 in cell lysates to confirm the on-target activity of this compound.

Materials:

  • FGFR3-dependent cancer cell line

  • This compound

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-p-FGFR3 (e.g., targeting Tyr653/654) and anti-total FGFR3

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 2-24 hours).

    • Place plates on ice and wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4]

    • Incubate the membrane with the primary antibody against p-FGFR3 (e.g., at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare and add the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize for protein levels, the membrane can be stripped and re-probed for total FGFR3 and a loading control (e.g., β-actin).

Visualizing Key Processes

FGFR3_Signaling_Pathway FGF FGF Ligand FGFR3 FGFR3 Receptor FGF->FGFR3 Binds Dimerization Dimerization & Autophosphorylation FGFR3->Dimerization TYRA300 This compound TYRA300->Dimerization Inhibits FRS2 FRS2 Dimerization->FRS2 Activates PLCg PLCγ Dimerization->PLCg Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FRS2->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT IP3_DAG IP3/DAG -> PKC PLCg->IP3_DAG Proliferation Cell Proliferation, Survival, Differentiation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation IP3_DAG->Proliferation

Caption: Simplified FGFR3 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Culture FGFR3-Altered Cell Line seed_plate Seed Cells in Multi-well Plate prep_cells->seed_plate prep_tyra300 Prepare this compound Stock Solution (DMSO) treat_cells Treat Cells with Serial Dilutions of this compound prep_tyra300->treat_cells seed_plate->treat_cells incubate Incubate for Specified Duration treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTS/MTT) incubate->viability_assay western_blot Perform Western Blot for p-FGFR3 / Total FGFR3 incubate->western_blot data_analysis Analyze Data: Calculate IC50, Assess Target Inhibition viability_assay->data_analysis western_blot->data_analysis

Caption: A general experimental workflow for evaluating this compound in cell-based assays.

References

TYRA-300 Dose-Response Curve Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the TYRA-300 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining accurate and reproducible dose-response curves for this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an investigational, oral, selective inhibitor of the Fibroblast Growth Factor Receptor 3 (FGFR3) tyrosine kinase.[1][2][3][4] Its mechanism of action is to specifically target and inhibit the signaling activity of FGFR3, which is a known driver in a subset of cancers, such as urothelial carcinoma, and is also implicated in skeletal dysplasias like achondroplasia.[2][3][5][6][7] By selectively targeting FGFR3, this compound aims to minimize toxicities associated with the inhibition of other FGFR isoforms (FGFR1, FGFR2, and FGFR4).[2][3][4][6]

Q2: What are the reported clinical dose ranges and responses for this compound?

A2: In the Phase 1/2 SURF301 trial for patients with FGFR3-altered metastatic urothelial carcinoma, this compound was evaluated at dose levels ranging from 10 mg to 120 mg once daily.[8][9] Anti-tumor activity was observed at doses of 90 mg and higher.[1][8] A summary of the preliminary clinical data is presented below.

Clinical Efficacy of this compound in FGFR3-Altered Metastatic Urothelial Carcinoma (SURF301 Trial - Interim Data)

Dose Level (Once Daily)Number of Patients (n)Partial Response (PR) RateDisease Control Rate (DCR)
≥ 90 mg1154.5% (6 of 11)100%
90 mg1050% (5 of 10)100%
120 mg1100% (1 of 1)Not Reported

Data from interim analysis of the SURF301 trial as of August 15, 2024.[1][2][8][10][11]

Q3: Which signaling pathways are downstream of FGFR3?

A3: Upon binding of a fibroblast growth factor (FGF) ligand, FGFR3 dimerizes and autophosphorylates, activating several downstream signaling pathways. These primarily include the RAS-MAPK pathway, the PI3K-AKT pathway, and the JAK-STAT pathway, which are crucial for cell proliferation and survival.[12][13]

FGFR3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR3 FGFR3 FGF->FGFR3 Binds RAS RAS FGFR3->RAS Activates PI3K PI3K FGFR3->PI3K Activates JAK JAK FGFR3->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival STAT STAT JAK->STAT STAT->Proliferation_Survival This compound This compound This compound->FGFR3 Inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_TYRA Prepare this compound Serial Dilutions Add_Inhibitor Add this compound/DMSO to Plate Prep_TYRA->Add_Inhibitor Prep_Kinase Prepare FGFR3 Kinase Reaction Mix Add_Kinase_Mix Add Kinase Mix Prep_Kinase->Add_Kinase_Mix Prep_ATP Prepare ATP Solution Initiate_Reaction Initiate with ATP Prep_ATP->Initiate_Reaction Add_Inhibitor->Add_Kinase_Mix Pre_Incubate Pre-incubate (15-30 min) Add_Kinase_Mix->Pre_Incubate Pre_Incubate->Initiate_Reaction Incubate_30C Incubate at 30°C Initiate_Reaction->Incubate_30C Stop_Reaction Stop Reaction & Detect Signal Incubate_30C->Stop_Reaction Normalize_Data Normalize Data Stop_Reaction->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve Calculate_IC50 Calculate IC50 Plot_Curve->Calculate_IC50

References

TYRA-300 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with TYRA-300, a selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3).[1][2][3] This guide includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, and detailed protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable, selective small molecule inhibitor of FGFR3.[1][2] It functions by targeting the ATP-binding pocket of the FGFR3 kinase domain, thereby blocking its phosphorylation and the activation of downstream signaling pathways.[4][5] this compound has been designed to be highly selective for FGFR3 over other FGFR isoforms (FGFR1, FGFR2, and FGFR4) to minimize off-target toxicities.[6][7] It also demonstrates potency against common FGFR3 gatekeeper mutations that can confer resistance to other FGFR inhibitors.[8]

Q2: What are the primary research applications for this compound?

A2: this compound is being investigated for its therapeutic potential in conditions driven by activating FGFR3 mutations. These primarily include certain types of cancer, such as urothelial carcinoma (bladder cancer), and skeletal dysplasias like achondroplasia and hypochondroplasia.[2][9] In a research setting, this compound is a valuable tool for studying the role of FGFR3 signaling in various biological processes, including cell proliferation, differentiation, and survival.

Q3: What is the recommended solvent and storage condition for this compound?

A3: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. A stock solution of up to 100 mg/mL in DMSO has been reported.[1] It is recommended to store the solid compound at -20°C and aliquoted stock solutions at -80°C to prevent degradation from repeated freeze-thaw cycles.

Q4: What are the key downstream signaling pathways inhibited by this compound?

A4: By inhibiting FGFR3, this compound blocks the activation of several downstream signaling cascades that are crucial for cell growth and survival. The primary pathways affected are the RAS-MAPK (including ERK1/2), PI3K-AKT, and STAT pathways.[4] Inhibition of these pathways leads to reduced cell proliferation and can induce apoptosis in cancer cells dependent on FGFR3 signaling.[10]

Experimental Data

In Vitro Potency and Selectivity of this compound
TargetAssay TypeIC50 (nM)Cell LineNotes
FGFR3Cell-based viability11Ba/F3Expressing FGFR3 fusion protein.[1]
FGFR3Enzymatic1.8-
FGFR1Cell-based viability113Ba/F3Expressing FGFR1 fusion protein.[8]
FGFR2Cell-based viability34.9Ba/F3Expressing FGFR2 fusion protein.[8]
FGFR4Cell-based viability98.4Ba/F3Expressing FGFR4 fusion protein.[8]
FGFR3 (V555M gatekeeper mutation)Cell-based viabilityPotent activity maintainedHuman bladder cancer cell lineDemonstrates efficacy against this common resistance mutation.[8]
Preclinical Pharmacokinetic Parameters of this compound
SpeciesAdministrationDoseKey Findings
Juvenile MiceSubcutaneous1.2 mg/kgFavorable pharmacokinetic profile observed across various ages (1 to 12 weeks).[6]
RatOralSingle doseDid not significantly elevate plasma phosphate (B84403) levels, indicating selectivity over FGFR1.[8]

Signaling Pathway and Experimental Workflow Diagrams

FGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR3 FGFR3 FGF->FGFR3 Binds pFGFR3 pFGFR3 (Active) FGFR3->pFGFR3 Dimerization & Autophosphorylation TYRA300 This compound TYRA300->pFGFR3 Inhibits RAS RAS pFGFR3->RAS PI3K PI3K pFGFR3->PI3K STAT STAT pFGFR3->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation

Caption: Simplified FGFR3 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock Prepare this compound Stock Solution (in DMSO) Treat Treat cells with varying concentrations of this compound (include vehicle control) Stock->Treat Cells Culture FGFR3-dependent cell line Seed Seed cells in multi-well plates Cells->Seed Seed->Treat Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treat->Viability Western Western Blot for p-FGFR3, p-ERK, etc. Treat->Western Data Data Analysis (IC50 determination) Viability->Data Western->Data

Caption: General experimental workflow for evaluating this compound in cell-based assays.

Experimental Protocols

Protocol 1: Western Blot for Assessing Inhibition of FGFR3 Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of FGFR3 and its downstream targets (e.g., ERK1/2) in a relevant cell line.

Materials:

  • FGFR3-dependent cell line (e.g., bladder cancer cell lines with FGFR3 mutations like RT112, or engineered Ba/F3 cells)

  • This compound

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies: anti-p-FGFR3, anti-FGFR3, anti-p-ERK1/2, anti-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment: The following day, treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours). Include a DMSO-only vehicle control.

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS and lyse them with 100-150 µL of ice-cold lysis buffer per well.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate proteins on a polyacrylamide gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.

Protocol 2: Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Materials:

  • FGFR3-dependent cancer cell line

  • This compound

  • DMSO

  • Complete cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Dilution and Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) in triplicate. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value using appropriate software.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or weak inhibition of p-FGFR3 in Western blot 1. Suboptimal this compound concentration or treatment time. 2. Low basal p-FGFR3 levels in the chosen cell line. 3. Ineffective lysis buffer or lack of phosphatase inhibitors. 4. Poor antibody quality. 1. Perform a dose-response and time-course experiment to optimize treatment conditions. 2. Ensure the cell line has an activating FGFR3 mutation or is stimulated with an appropriate FGF ligand to induce phosphorylation. 3. Use a fresh lysis buffer supplemented with a cocktail of phosphatase inhibitors. 4. Validate the primary antibody using a positive control (e.g., lysate from a known FGFR3-activated cell line).
High variability in cell viability assay results 1. Uneven cell seeding. 2. Edge effects in the 96-well plate. 3. This compound precipitation at high concentrations. 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Visually inspect the treatment media for any signs of precipitation. If observed, prepare fresh dilutions or consider a different solvent for the highest concentrations.
Observed cell death is not dose-dependent 1. Off-target toxicity at high concentrations. 2. Solvent (DMSO) toxicity. 1. Test this compound in a cell line that does not express FGFR3 to assess non-specific effects. Compare the observed phenotype with other known FGFR3 inhibitors. 2. Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5%).
Development of resistance to this compound in long-term culture 1. Upregulation of bypass signaling pathways (e.g., EGFR, MET, PI3K-mTOR). [11][12]2. Emergence of secondary mutations in the FGFR3 kinase domain (though this compound is designed to be active against some). 1. Analyze resistant cells for the activation of other receptor tyrosine kinases using phospho-RTK arrays or Western blotting. Consider combination therapies with inhibitors of the identified bypass pathways. 2. Sequence the FGFR3 gene in resistant clones to identify potential new mutations.

References

Validation & Comparative

A Comparative Guide to the Selectivity of TYRA-300 and Infigratinib in FGFR Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of targeted cancer therapies, particularly those focused on Fibroblast Growth Factor Receptor (FGFR) signaling pathways, a critical evaluation of inhibitor selectivity is paramount. This guide provides a detailed comparison of two prominent FGFR inhibitors: TYRA-300 (dabogratinib) and infigratinib (B612010) (BGJ398), with a focus on their selectivity profiles, supported by experimental data and methodologies.

Introduction to this compound and Infigratinib

This compound (dabogratinib) is an investigational, orally bioavailable, selective inhibitor of FGFR3.[1][2][3][4] It was designed using a structure-based approach to specifically target FGFR3, including its resistance mutations, while minimizing activity against other FGFR isoforms (FGFR1, FGFR2, and FGFR4) to potentially reduce off-target toxicities.[3][5] this compound is currently under investigation for the treatment of various cancers with FGFR3 alterations, such as urothelial carcinoma, and skeletal dysplasias like achondroplasia.[3][5][6][7]

Infigratinib (BGJ398) is a potent, orally available, ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3.[8][9][10] It is considered a pan-FGFR inhibitor, demonstrating significant clinical activity in cancers with FGFR2 fusions, such as cholangiocarcinoma.[8][11][12] By blocking the kinase activity of these receptors, infigratinib inhibits downstream signaling pathways that promote tumor growth and survival.[8][9][12]

Comparative Selectivity Profile

The primary distinction between this compound and infigratinib lies in their selectivity across the FGFR isoforms. This compound was specifically designed for FGFR3 selectivity, whereas infigratinib exhibits broader activity against FGFR1, 2, and 3. This difference in selectivity has implications for both on-target efficacy and potential off-target side effects.

The following table summarizes the half-maximal inhibitory concentration (IC50) values for both compounds against various kinases, providing a quantitative comparison of their potency and selectivity. Lower IC50 values indicate greater potency.

Kinase TargetThis compound (Dabogratinib) Cellular IC50 (nM)Infigratinib Cellular IC50 (nM)Infigratinib Biochemical IC50 (nM)
FGFR1 11312.34.5
FGFR2 34.95.83.0
FGFR3 1.86.95.6
FGFR4 98.4142142
FLT4 2.1--
JAK2 35.5--
LTK 65.1--
FLT1 201--
CSF1R --258

Data for this compound and infigratinib cellular IC50 values are from Ba/F3 cell-based assays. Infigratinib biochemical IC50 data is from a radiometric kinase assay. Note: Direct comparison of IC50 values across different studies and assay formats should be done with caution.

As the data indicates, this compound demonstrates significant selectivity for FGFR3 over other FGFR isoforms in cellular assays, with a 19-fold selectivity over FGFR2 and 63-fold selectivity over FGFR1.[13][14] In contrast, infigratinib shows potent inhibition of FGFR1, FGFR2, and FGFR3 with less discrimination between these isoforms.[9][10]

Signaling Pathways

Both this compound and infigratinib exert their therapeutic effects by inhibiting the FGFR signaling cascade. Aberrant activation of FGFRs, through mutations, fusions, or amplifications, leads to the constitutive activation of downstream pathways that drive cell proliferation, survival, and angiogenesis. The primary pathways affected include the Ras-MAPK and PI3K-Akt pathways.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription FGF FGF Ligand FGF->FGFR TYRA300 This compound TYRA300->FGFR Infigratinib Infigratinib Infigratinib->FGFR

Simplified FGFR Signaling Pathway and Inhibition by this compound and Infigratinib.

Experimental Methodologies

The determination of kinase inhibitor selectivity is crucial for preclinical and clinical development. A variety of experimental assays are employed to generate the data presented above.

In Vitro Kinase Assays

Biochemical assays are fundamental in determining the direct inhibitory effect of a compound on a purified kinase. A common method is the radiometric kinase assay .

Protocol for a Radiometric Kinase Assay:

  • Preparation of Reagents:

    • Prepare serial dilutions of the inhibitor (e.g., this compound or infigratinib) in DMSO.

    • Prepare a reaction buffer containing HEPES, MgCl2, EGTA, DTT, and a detergent like Brij-35.

    • Prepare a solution of the purified recombinant kinase of interest.

    • Prepare a solution of the specific peptide or protein substrate for the kinase.

    • Prepare a solution of ATP, including a radiolabeled ATP variant (e.g., [γ-³³P]ATP).

  • Assay Procedure:

    • In a microplate, add the kinase reaction buffer.

    • Add the specific kinase to each well.

    • Add the serially diluted inhibitor or a vehicle control (DMSO) to the wells.

    • Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate and [γ-³³P]ATP mixture. The concentration of ATP is typically kept near the Michaelis constant (Km) for each kinase.

    • Allow the reaction to proceed for a set time at a controlled temperature.

  • Detection and Data Analysis:

    • Stop the reaction by adding a stop solution, such as phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.

    • Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

    • Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

    • Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.[15][16]

Radiometric_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Inhibitor Serial Dilution of Inhibitor Plate Microplate with Reaction Buffer Inhibitor->Plate Kinase Purified Kinase Kinase->Plate Substrate Substrate + [γ-³³P]ATP Incubation2 Initiate Reaction with Substrate/[γ-³³P]ATP Substrate->Incubation2 Incubation1 Add Kinase and Inhibitor (Pre-incubation) Plate->Incubation1 Incubation1->Incubation2 Stop Stop Reaction Incubation2->Stop Filter Transfer to Filter Plate & Wash Stop->Filter Count Scintillation Counting Filter->Count Analyze Calculate % Inhibition & IC50 Count->Analyze

Workflow for a typical in vitro radiometric kinase assay.

Other commonly used in vitro kinase assay formats include luminescence-based assays (e.g., ADP-Glo™), which measure ATP consumption, and fluorescence-based assays like TR-FRET.[17][18]

Cell-Based Assays

To understand the inhibitor's activity in a more physiologically relevant context, cell-based assays are employed. These assays measure the effect of the inhibitor on the viability or proliferation of cells that are dependent on the target kinase for their growth and survival.

Protocol for a Cell-Based Proliferation Assay (e.g., using Ba/F3 cells):

  • Cell Line Engineering:

    • Use a cell line, such as the IL-3 dependent murine pro-B cell line Ba/F3, that does not normally express the kinase of interest.

    • Genetically engineer the Ba/F3 cells to express the target kinase (e.g., FGFR1, FGFR2, FGFR3, or FGFR4). The expression of the constitutively active kinase will make the cells independent of IL-3 for survival and proliferation.

  • Assay Procedure:

    • Plate the engineered Ba/F3 cells in a multi-well plate in a growth medium lacking IL-3.

    • Add serial dilutions of the inhibitor (e.g., this compound or infigratinib) or a vehicle control to the wells.

    • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Detection and Data Analysis:

    • Assess cell viability or proliferation using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the cellular IC50 value by fitting the data to a dose-response curve.

Conclusion

Both this compound and infigratinib are potent inhibitors of the FGFR signaling pathway with demonstrated anti-tumor activity. The key differentiator is their selectivity profile. Infigratinib is a pan-FGFR inhibitor with strong activity against FGFR1, FGFR2, and FGFR3. This broad activity is beneficial in cancers driven by these isoforms. This compound, on the other hand, is a next-generation inhibitor designed for high selectivity towards FGFR3. This targeted approach aims to maximize efficacy against FGFR3-driven cancers while potentially offering an improved safety profile by avoiding the inhibition of other FGFR isoforms. The choice between these inhibitors for research or therapeutic development will depend on the specific FGFR alterations driving the pathology of interest.

References

TYRA-300: A Paradigm Shift in FGFR3-Targeted Therapy? A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, Fibroblast Growth Factor Receptor (FGFR) inhibitors have emerged as a critical treatment modality for various solid tumors harboring FGFR genetic alterations. While pan-FGFR inhibitors have demonstrated clinical benefit, their utility is often hampered by off-target toxicities. TYRA-300, a novel, orally administered, selective FGFR3 inhibitor, is poised to address this challenge. This guide provides a comprehensive comparison of this compound with established pan-FGFR inhibitors, supported by experimental data to inform researchers, scientists, and drug development professionals.

Mechanism of Action: The Advantage of Selectivity

FGFR signaling is a crucial pathway regulating cell proliferation, differentiation, and survival. In several cancers, including urothelial and cholangiocarcinoma, alterations in the FGFR genes can lead to oncogenic signaling. Pan-FGFR inhibitors block the activity of multiple FGFR isoforms (FGFR1, 2, 3, and 4). While effective against tumors driven by FGFR alterations, this broad inhibition can lead to toxicities associated with the inhibition of FGFR1 and FGFR2, such as hyperphosphatemia and retinal disorders.

This compound is designed as a selective inhibitor of FGFR3, aiming to provide a more favorable therapeutic window by minimizing off-target effects while retaining potent anti-tumor activity in FGFR3-driven cancers.[1][2] Preclinical data suggests that this compound is also designed to be agnostic to the FGFR3 gatekeeper mutations, which can confer resistance to other FGFR inhibitors.[1]

Preclinical Efficacy: A Quantitative Comparison

The selectivity of this compound for FGFR3 is evident in preclinical cellular assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound compared to several pan-FGFR inhibitors against different FGFR isoforms in Ba/F3 cells. Lower IC50 values indicate greater potency.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Fold Selectivity for FGFR3 vs FGFR1Fold Selectivity for FGFR3 vs FGFR2
This compound 11334.91.898.463x 19x
Erdafitinib5.51.81.317.74.2x1.4x
Futibatinib3.91.00.86.14.9x1.3x
Pemigatinib (B609903)12.34.35.21422.4x0.8x
Infigratinib15.35.86.94592.2x0.8x

Data from Ba/F3 Cellular IC50 assays as presented by Tyra Biosciences.[2][3]

Clinical Efficacy and Safety: Emerging Data

Interim data from the Phase 1/2 SURF301 study of this compound in heavily pre-treated patients with metastatic urothelial carcinoma (mUC) harboring FGFR3 alterations have shown promising anti-tumor activity and a favorable safety profile.[4][5]

Drug (Trial)IndicationPatient PopulationORRDCRKey Adverse Events (Grade ≥3)
This compound (SURF301, Phase 1 interim)FGFR3+ mUCHeavily pre-treated (76% ≥3 prior lines)54.5% (at ≥90 mg QD)100% (at ≥90 mg QD)Diarrhea (DLT at 90 mg), increased ALT. No Grade ≥4 TRAEs reported.[4][5][6]
Erdafitinib (BLC2001, Phase 2)FGFR2/3-altered mUCPreviously treated40%80%Stomatitis, hyponatremia, hyperphosphatemia, central serous retinopathy.[7][8][9]
Pemigatinib (FIGHT-202, Phase 2)FGFR2-fusion/rearrangement CholangiocarcinomaPreviously treated37%82%Hyperphosphatemia, hypophosphatemia, arthralgia.[10][11][12]
Infigratinib (Phase 2)FGFR2-fusion CholangiocarcinomaPreviously treated23.1%84.3%Hyperphosphatemia, stomatitis, fatigue, alopecia.[13][14]
Futibatinib (FOENIX-CCA2, Phase 2)FGFR2-fusion/rearrangement CholangiocarcinomaPreviously treated42%82.5%Hyperphosphatemia, increased AST/ALT, stomatitis.[15][16][17][18]

ORR: Objective Response Rate; DCR: Disease Control Rate; mUC: metastatic Urothelial Carcinoma; DLT: Dose-Limiting Toxicity; TRAE: Treatment-Related Adverse Event; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase. Data is from respective clinical trials and may not be directly comparable due to differences in study design and patient populations.

Experimental Protocols

The evaluation of FGFR inhibitors involves a series of preclinical and clinical studies to determine their efficacy and safety. Below are generalized protocols for key experiments.

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific FGFR kinase by 50%.

Methodology:

  • Reagents: Recombinant human FGFR kinase domains (FGFR1, FGFR2, FGFR3, FGFR4), a suitable kinase substrate (e.g., a synthetic peptide), ATP, and the test inhibitor (e.g., this compound).

  • Procedure: A fluorescence-based assay, such as LanthaScreen™ or ADP-Glo™, is commonly used.[19][20][21]

    • A serial dilution of the inhibitor is prepared in DMSO.

    • The inhibitor dilutions are added to the wells of a microplate.

    • A solution containing the recombinant FGFR kinase and the substrate in a kinase assay buffer is added to the wells.

    • The kinase reaction is initiated by adding ATP. The final ATP concentration is typically close to its Michaelis constant (Km) value for the specific kinase.

    • The plate is incubated at room temperature to allow the enzymatic reaction to proceed.

    • The reaction is stopped, and the signal (e.g., fluorescence or luminescence), which correlates with kinase activity, is measured using a plate reader.

  • Data Analysis: The data is normalized to controls (no inhibitor for 100% activity and no enzyme for 0% activity). The percent inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to calculate the IC50 value.[22]

Cell Proliferation Assay

Objective: To assess the effect of the inhibitor on the proliferation of cancer cell lines with known FGFR alterations.

Methodology:

  • Cell Lines: Ba/F3 cell lines engineered to express specific FGFR fusions or mutations are commonly used.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with a range of concentrations of the inhibitor or vehicle control (DMSO).

    • After a specified incubation period (e.g., 48-72 hours), cell viability is assessed using a colorimetric or fluorescence-based assay (e.g., MTS, CellTiter-Glo®).

  • Data Analysis: The absorbance or fluorescence values are measured, and the percentage of cell viability relative to the vehicle control is calculated. The IC50 value for cell proliferation is determined by plotting the percent viability against the inhibitor concentration.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Procedure:

    • Human cancer cells with FGFR alterations or patient-derived xenografts (PDXs) are implanted subcutaneously into the mice.[23][24]

    • Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The treatment group receives the inhibitor (e.g., this compound) orally at a specified dose and schedule. The control group receives a vehicle.

    • Tumor volume is measured regularly (e.g., twice a week) using calipers.

    • At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Tumor growth curves are plotted for each group. The efficacy of the inhibitor is assessed by comparing the tumor growth in the treatment group to the control group (e.g., tumor growth inhibition, TGI).

Visualizing the Science

To better understand the context of this compound's mechanism and evaluation, the following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathway1 RAS-MAPK Pathway cluster_pathway2 PI3K-AKT Pathway cluster_pathway3 PLCγ Pathway cluster_inhibitor Inhibition FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR HSPG HSPG HSPG->FGFR PLCG PLCγ FGFR->PLCG FRS2 FRS2 FGFR->FRS2 GRB2 GRB2/SOS RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC Differentiation Differentiation PKC->Differentiation FRS2->GRB2 FRS2->PI3K TYRA300 This compound (Selective FGFR3) TYRA300->FGFR Blocks (FGFR3) PanFGFR Pan-FGFR Inhibitors PanFGFR->FGFR Blocks (FGFR1-4)

Caption: FGFR signaling pathway and points of inhibition.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development KinaseAssay In Vitro Kinase Assay (IC50 vs FGFR1-4) CellAssay Cell-Based Assays (Proliferation, Apoptosis) KinaseAssay->CellAssay Xenograft In Vivo Xenograft Models (Efficacy & Tolerability) CellAssay->Xenograft Phase1 Phase 1 Trial (Safety, PK, RP2D) Xenograft->Phase1 Phase2 Phase 2 Trial (Efficacy in Target Population) Phase1->Phase2 Phase3 Phase 3 Trial (Comparison to Standard of Care) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval Start Drug Discovery (this compound) Start->KinaseAssay

References

A Preclinical Comparative Guide to TYRA-300 and Alternative FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical findings for TYRA-300, a selective FGFR3 inhibitor, and other alternative FGFR inhibitors. The data presented is compiled from publicly available preclinical studies to facilitate an objective comparison of their performance and support further research and development in this therapeutic area.

Mechanism of Action: Targeting the FGFR3 Signaling Pathway

Fibroblast growth factor receptor 3 (FGFR3) is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and apoptosis.[1] Gain-of-function mutations in the FGFR3 gene lead to its overactivation, driving the pathogenesis of various conditions, including achondroplasia, the most common form of dwarfism, and several types of cancer, such as urothelial carcinoma.[2][3] FGFR inhibitors are designed to block the downstream signaling cascades initiated by the activated receptor, thereby mitigating its pathological effects.

The binding of fibroblast growth factors (FGFs) to FGFR3 induces receptor dimerization and autophosphorylation of its intracellular kinase domain. This triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and STAT pathways, which in turn regulate gene expression related to cell proliferation and differentiation.[1][4] In achondroplasia, overactive FGFR3 signaling in chondrocytes prematurely halts bone growth.[5] In cancer, it can lead to uncontrolled cell proliferation.[2]

This compound is a potent and selective oral inhibitor of FGFR3, designed to spare other FGFR isoforms (FGFR1, FGFR2, and FGFR4) to minimize off-target toxicities.[3][6][7] Alternative FGFR inhibitors range from pan-FGFR inhibitors, which target multiple FGFR isoforms (e.g., erdafitinib, infigratinib (B612010), futibatinib, rogaratinib), to other selective inhibitors.[8][9][10][11]

Below is a diagram illustrating the FGFR3 signaling pathway and the points of intervention for FGFR inhibitors.

FGFR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR3 FGFR3 Receptor FGF->FGFR3 Binds P1 P FGFR3->P1 Dimerization & Autophosphorylation FRS2 FRS2 P1->FRS2 Phosphorylates STAT1 STAT1 P1->STAT1 Phosphorylates P2 P GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Differentiation) ERK->Gene STAT1->Gene Inhibitor FGFR Inhibitors (e.g., this compound) Inhibitor->FGFR3 Inhibits

FGFR3 Signaling Pathway and Inhibitor Action

Quantitative Data Presentation: A Comparative Overview

The following tables summarize the available preclinical data for this compound and alternative FGFR inhibitors. It is important to note that these data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: In Vitro FGFR Isoform Selectivity (IC50, nM)
CompoundFGFR1FGFR2FGFR3FGFR4Data Source
This compound 11334.91.898.4[12][13]
Erdafitinib5.51.81.317.7[13]
Futibatinib3.91.00.86.1[13][14]
Pemigatinib12.34.35.2142[13]
Infigratinib15.35.86.9459[13]
Table 2: Preclinical Efficacy in Achondroplasia Mouse Models (Fgfr3Y367C/+)
CompoundDoseTreatment DurationKey Bone Growth FindingsData Source
This compound 1.2 mg/kg/day15 days+17.6% body length, +24.4% femur length, +38.3% tibia length
Infigratinib0.5 mg/kg/day15 days+10-17% lower limb length, +7-14% upper limb length, +12% foramen magnum (B12768669) size[15][16][17]
Table 3: Preclinical Efficacy in Urothelial Carcinoma Xenograft Models
CompoundCancer ModelKey FindingsData Source
This compound FGFR3 S249C xenograftDose-dependent tumor growth inhibition with regression at highest doses.[6][18][19]
RogaratinibFGFR1-expressing JMSU1 xenograftTumor regression.[20][21]
RogaratinibFGFR3-driven RT112 modelStrong tumor growth inhibition.[20][21]
FutibatinibAN3 CA (FGFR2 mutant) xenograftSignificant antitumor efficacy.[14]
FutibatinibSNU-16 (FGFR2 amplified) xenograftSignificant antitumor efficacy.[14]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of the experimental protocols used in the key preclinical studies cited.

In Vitro Kinase Inhibition Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against different FGFR isoforms.

  • General Protocol: Recombinant human FGFR kinase domains are incubated with the test compound at various concentrations in the presence of a substrate (e.g., a synthetic peptide) and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using methods like ELISA or radiometric assays. The IC50 value is then calculated as the concentration of the inhibitor that reduces the kinase activity by 50%.

  • Cell-Based Assays: Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival, are engineered to express different human FGFR isoforms. In the presence of FGF, these cells can proliferate independently of IL-3. The cells are treated with varying concentrations of the inhibitor, and cell viability is measured after a set period (e.g., 48-72 hours) using assays like MTT or CellTiter-Glo. The IC50 is the concentration that inhibits cell proliferation by 50%.

Achondroplasia Mouse Model Studies
  • Animal Model: Fgfr3Y367C/+ knock-in mice, which carry a mutation analogous to the one found in human achondroplasia and exhibit a similar phenotype of disproportionate short stature.[15]

  • Treatment: The FGFR inhibitors (e.g., this compound, infigratinib) or a vehicle control are administered to the mice, typically starting at a young age (e.g., postnatal day 3) for a specified duration (e.g., 15-21 days).[17] Administration is often daily via oral gavage or subcutaneous injection.

  • Efficacy Assessment: At the end of the treatment period, various skeletal parameters are measured, including naso-anal length, femur and tibia length, and the dimensions of the foramen magnum. These measurements are often performed using micro-computed tomography (µCT) or calipers. Histological analysis of the growth plates of long bones is also commonly performed to assess chondrocyte proliferation and differentiation.

Urothelial Carcinoma Xenograft Studies
  • Cell Lines: Human urothelial carcinoma cell lines with known FGFR3 alterations (e.g., RT112 with an FGFR3 fusion, JMSU1 with FGFR1 expression) are used.[21][22]

  • Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with the cancer cells.

  • Treatment: Once tumors reach a certain volume, the mice are randomized into treatment groups and receive the FGFR inhibitor or a vehicle control, typically administered orally on a daily schedule.

  • Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised for further analysis, such as western blotting to assess the inhibition of downstream signaling pathways (e.g., phosphorylation of ERK).[23]

Below is a diagram outlining a typical experimental workflow for in vivo xenograft studies.

Xenograft_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture 1. Cancer Cell Culture (e.g., FGFR3-mutant urothelial carcinoma) Implantation 2. Subcutaneous Implantation into Immunocompromised Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 5. Daily Oral Administration (FGFR Inhibitor vs. Vehicle) Randomization->Treatment Monitoring 6. Regular Tumor Volume Measurement Treatment->Monitoring Endpoint 7. Study Endpoint Reached Monitoring->Endpoint Analysis 8. Data Analysis (Tumor Growth Inhibition, Biomarker Analysis) Endpoint->Analysis

References

TYRA-300: A Comparative Analysis of a Selective FGFR3 Inhibitor in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of TYRA-300, a novel selective inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3), with other FGFR inhibitors across various cell lines. The data presented herein is collated from publicly available preclinical studies and is intended to provide an objective overview for research and drug development professionals.

Introduction to this compound

This compound is an investigational, orally bioavailable, small-molecule inhibitor designed for high selectivity towards FGFR3.[1] Activating mutations, fusions, and amplifications of the FGFR3 gene are known oncogenic drivers in a variety of cancers, most notably urothelial carcinoma.[1] While several pan-FGFR inhibitors, which target multiple FGFR family members (FGFR1, 2, 3, and 4), are clinically approved, their use can be limited by off-target toxicities. This compound was developed to specifically target FGFR3, potentially offering a more favorable safety profile while maintaining potent anti-tumor activity. Furthermore, it is designed to be effective against acquired resistance mechanisms, such as gatekeeper mutations in the FGFR3 kinase domain.[2]

Comparative Efficacy of this compound in Cell Lines

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other FGFR inhibitors in various cell lines. Lower IC50 values indicate greater potency.

Table 1: In Vitro Potency of this compound and Comparator FGFR Inhibitors in Ba/F3 Cell Lines

The Ba/F3 cell line is a murine pro-B cell line that is dependent on IL-3 for survival and proliferation. When transfected with oncogenic kinases like FGFRs, they become IL-3 independent, providing a clean system to assess the specific activity of kinase inhibitors.

InhibitorCell LineIC50 (nM)
This compound Ba/F3-FGFR311[3]
ErdafitinibBa/F3-FGFR33.0
PemigatinibBa/F3-FGFR31.0[4]
FutibatinibBa/F3-FGFR31.6[5]
Table 2: In Vitro Potency of this compound and Comparator FGFR Inhibitors in Human Bladder Cancer Cell Lines
InhibitorCell LineFGFR3 AlterationIC50 (nM)
This compound RT112/84FGFR3-TACC3 fusion4.4[6]
RT112/84 (V555M)FGFR3-TACC3 fusion, V555M gatekeeper mutation11.0[6]
ErdafitinibRT112FGFR3-TACC3 fusion~10[7]
SW780FGFR3-BAIAP2L1 fusionNot specified, but showed ~40% proliferation inhibition[8]
PemigatinibRT-112FGFR3-TACC3 fusionNot specified, but treatment with 100 nM showed an effect
FutibatinibSW780FGFR3-BAIAP2L1 fusion4,800[9]
InfigratinibRT112FGFR3-TACC3 fusion~10-50

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of this compound and the experimental procedures used to evaluate its efficacy, the following diagrams illustrate the FGFR3 signaling pathway and a typical in vitro experimental workflow.

FGFR3_Signaling_Pathway FGFR3 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR3 FGFR3 FGF Ligand->FGFR3 Binds FRS2 FRS2 FGFR3->FRS2 Activates PLCg PLCγ FGFR3->PLCg Activates STAT STAT FGFR3->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation STAT->Proliferation TYRA300 This compound TYRA300->FGFR3 Inhibits Experimental_Workflow In Vitro Efficacy Evaluation Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., RT112, SW780) Cell_Seeding 3. Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Serial dilutions of this compound and comparators) Treatment 4. Treatment (Incubate cells with compounds for 72h) Compound_Prep->Treatment Cell_Seeding->Treatment Viability_Assay 5. Cell Viability Assay (e.g., MTS, MTT, CellTiter-Glo) Treatment->Viability_Assay Data_Acquisition 6. Data Acquisition (Measure absorbance/luminescence) Viability_Assay->Data_Acquisition IC50_Calculation 7. IC50 Calculation (Dose-response curve fitting) Data_Acquisition->IC50_Calculation

References

Head-to-Head Comparison: TYRA-300 and Pemigatinib in FGFR-Driven Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals in oncology.

The landscape of targeted therapies for cancers driven by fibroblast growth factor receptor (FGFR) alterations is continually evolving. Among the key players are pemigatinib (B609903), a pan-FGFR inhibitor, and TYRA-300, a next-generation, selective FGFR3 inhibitor. This guide provides a comprehensive head-to-head comparison of these two agents, summarizing their mechanisms of action, preclinical data, clinical trial results, and resistance profiles to inform ongoing research and drug development efforts.

Mechanism of Action and Target Selectivity

Both this compound and pemigatinib are orally bioavailable ATP-competitive tyrosine kinase inhibitors that target the FGFR signaling pathway. However, they exhibit distinct selectivity profiles for the different FGFR isoforms.

Pemigatinib is a potent inhibitor of FGFR1, FGFR2, and FGFR3.[1][2] Its mechanism of action involves binding to the ATP-binding pocket of these receptors, which prevents their phosphorylation and subsequent activation of downstream signaling pathways crucial for tumor cell growth and survival.[3] This broad activity against multiple FGFR isoforms makes it a "pan-FGFR" inhibitor. While effective against tumors driven by various FGFR alterations, this broader inhibition can also lead to off-target toxicities.

This compound , in contrast, is a highly selective inhibitor of FGFR3, designed to spare other FGFR isoforms, particularly FGFR1 and FGFR2.[4][5] This selectivity is intended to minimize the off-target toxicities associated with pan-FGFR inhibition, such as hyperphosphatemia, which is primarily driven by FGFR1 inhibition.[6] A key feature of this compound is its ability to maintain potency against FGFR3 gatekeeper mutations, a common mechanism of acquired resistance to other FGFR inhibitors.[7][8]

Preclinical Data

Preclinical studies have highlighted the differing selectivity and potency of this compound and pemigatinib.

ParameterThis compoundPemigatinib
Target Isoforms Selective FGFR3 inhibitor[4][5]Potent inhibitor of FGFR1, FGFR2, and FGFR3[1][2]
Potency (IC50) FGFR3: 1.8 nM[7]FGFR1: 0.4 nM, FGFR2: 0.5 nM, FGFR3: 1.0 nM[1]
Selectivity High selectivity for FGFR3 over FGFR1 (63-fold) and FGFR2 (19-fold)[7]Broad activity against FGFR1, 2, and 3 with weaker activity against FGFR4 (IC50 30 nM)[1]
Activity against Gatekeeper Mutations Maintains potency against V555L/M mutations[7]Activity is significantly reduced by gatekeeper mutations[9]

Clinical Development and Efficacy

The clinical development of this compound and pemigatinib has focused on different patient populations, reflecting their distinct target profiles.

This compound: SURF301 Trial

This compound is being evaluated in the Phase 1/2 SURF301 clinical trial for patients with advanced solid tumors harboring activating FGFR3 alterations, with a focus on metastatic urothelial carcinoma.[3]

Experimental Protocol: SURF301 (NCT05544552) [3][10]

  • Study Design: A multi-center, open-label, Phase 1/2 study.

  • Phase 1 (Dose Escalation and Expansion): To evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound to determine the recommended Phase 2 dose.

  • Phase 2 (Tumor Expansion Cohorts): To further assess the anti-tumor activity and safety in specific cohorts of patients with FGFR3-altered tumors.

  • Patient Population: Adults with locally advanced or metastatic solid tumors with activating FGFR3 gene alterations who have progressed on prior therapies.

  • Intervention: Oral this compound administered once daily in 28-day cycles.

  • Primary Outcome Measures: Incidence of dose-limiting toxicities (Phase 1) and overall response rate (ORR) (Phase 2).

  • Secondary Outcome Measures: Duration of response (DOR), disease control rate (DCR), progression-free survival (PFS), and overall survival (OS).

Clinical Efficacy in Metastatic Urothelial Carcinoma (FGFR3-mutated/fusion)

Efficacy EndpointThis compound (SURF301)
Overall Response Rate (ORR) 54.5% (at doses ≥90 mg/day)
Disease Control Rate (DCR) 100% (at doses ≥90 mg/day)
Pemigatinib: FIGHT-202 Trial

Pemigatinib has received regulatory approval based on the results of the FIGHT-202 trial for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[11] It is also approved for myeloid/lymphoid neoplasms with FGFR1 rearrangement.[12]

Experimental Protocol: FIGHT-202 (NCT02924376) [13][14]

  • Study Design: A multi-center, open-label, single-arm, Phase 2 study.

  • Patient Population: Adults with locally advanced or metastatic cholangiocarcinoma who had progressed on at least one prior systemic therapy. Patients were enrolled into three cohorts based on their FGF/FGFR status: Cohort A (FGFR2 fusions or rearrangements), Cohort B (other FGF/FGFR alterations), and Cohort C (no FGF/FGFR alterations).

  • Intervention: Oral pemigatinib 13.5 mg once daily for 14 days, followed by 7 days off, in 21-day cycles.

  • Primary Outcome Measure: ORR in Cohort A, as assessed by an independent review committee.

  • Secondary Outcome Measures: DOR, DCR, PFS, and OS.

Clinical Efficacy in Cholangiocarcinoma (FGFR2 fusion/rearrangement)

Efficacy EndpointPemigatinib (FIGHT-202, Cohort A)[14]
Overall Response Rate (ORR) 37.0%
Complete Response (CR) 2.8%
Partial Response (PR) 32.7%
Median Duration of Response (DOR) 9.1 months
Median Progression-Free Survival (PFS) 7.0 months
Median Overall Survival (OS) 17.5 months

Safety and Tolerability

The differing selectivity profiles of this compound and pemigatinib are expected to translate into distinct safety profiles.

This compound: As a selective FGFR3 inhibitor, this compound is designed to have a more favorable safety profile with a lower incidence of off-target toxicities commonly associated with pan-FGFR inhibitors.[4] Early clinical data from the SURF301 trial suggest that this compound is generally well-tolerated, with a lower rate of significant adverse events compared to pan-FGFR inhibitors.[15]

Pemigatinib: The most common treatment-emergent adverse events (TEAEs) observed with pemigatinib in the FIGHT-202 trial were hyperphosphatemia (58.5%), alopecia (49.7%), and diarrhea (47.6%).[14] Hyperphosphatemia is a known on-target effect of FGFR1 inhibition.[6] While manageable, these side effects can sometimes lead to dose interruptions or reductions.

Mechanisms of Resistance

Acquired resistance is a challenge for all targeted therapies, including FGFR inhibitors.

This compound: A key design feature of this compound is its activity against the FGFR3 gatekeeper mutation (V555M/L), a known mechanism of acquired resistance to other FGFR inhibitors.[7][8] This suggests that this compound may offer a therapeutic option for patients who have developed resistance to first-generation pan-FGFR inhibitors.

Pemigatinib: Acquired resistance to pemigatinib in patients with FGFR2-driven malignancies frequently involves the emergence of secondary mutations in the FGFR2 kinase domain.[15][16] The most common of these are mutations at the molecular brake (N550) and gatekeeper (V565) residues.[16] Off-target resistance mechanisms involving the activation of bypass signaling pathways, such as PI3K/mTOR and MAPK, have also been observed.[15]

Signaling Pathways and Experimental Workflows

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR (FGFR1/2/3) FGF->FGFR P1 Dimerization & Autophosphorylation FGFR->P1 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P1->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P1->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway P1->PLCg_PKC Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation PLCg_PKC->Proliferation TYRA300 This compound (FGFR3 selective) TYRA300->FGFR Pemigatinib Pemigatinib (FGFR1/2/3) Pemigatinib->FGFR

Caption: Simplified FGFR signaling pathway and points of inhibition by this compound and pemigatinib.

Clinical_Trial_Workflow cluster_SURF301 This compound (SURF301) cluster_FIGHT202 Pemigatinib (FIGHT-202) S_Start Patient Screening (Advanced Solid Tumors with FGFR3 alterations) S_Phase1 Phase 1 (Dose Escalation & Expansion) S_Start->S_Phase1 S_Phase2 Phase 2 (Tumor Expansion Cohorts) S_Phase1->S_Phase2 S_Endpoints Primary: DLTs (Ph1), ORR (Ph2) Secondary: DOR, DCR, PFS, OS S_Phase2->S_Endpoints P_Start Patient Screening (Advanced Cholangiocarcinoma) P_Cohorts Cohort Assignment (FGFR2 fusions/rearrangements, other FGFR alt, no FGFR alt) P_Start->P_Cohorts P_Treatment Pemigatinib Treatment (13.5 mg QD, 2 wks on/1 wk off) P_Cohorts->P_Treatment P_Endpoints Primary: ORR (Cohort A) Secondary: DOR, DCR, PFS, OS P_Treatment->P_Endpoints

Caption: High-level workflow for the SURF301 and FIGHT-202 clinical trials.

Conclusion

This compound and pemigatinib represent two distinct strategies for targeting FGFR-driven cancers. Pemigatinib, as a pan-FGFR inhibitor, has demonstrated efficacy across a range of tumors with FGFR1, FGFR2, and FGFR3 alterations and has gained regulatory approval in specific indications. Its broad activity, however, is associated with a wider range of on-target toxicities.

This compound, with its selective inhibition of FGFR3 and activity against resistance mutations, holds promise for a more targeted and potentially better-tolerated treatment option for patients with FGFR3-driven malignancies, particularly urothelial carcinoma. The ongoing clinical development of this compound will be crucial in defining its role in the therapeutic armamentarium against FGFR-driven cancers. For researchers and drug developers, the comparison of these two agents underscores the importance of target selectivity and the proactive design of inhibitors that can overcome anticipated resistance mechanisms.

References

A Comparative Analysis of TYRA-300 and Other Investigational Therapies for Achondroplasia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Achondroplasia, the most common form of dwarfism, is caused by a gain-of-function mutation in the Fibroblast Growth Factor Receptor 3 (FGFR3) gene. This mutation leads to constitutive activation of the receptor, which in turn inhibits chondrocyte proliferation and differentiation, resulting in disproportionately short stature and a range of medical complications. The growing understanding of the molecular basis of achondroplasia has spurred the development of several targeted therapies. This guide provides a comparative analysis of the clinical trial results for TYRA-300, an investigational selective FGFR3 inhibitor, and other emerging treatments for achondroplasia, including Vosoritide, Infigratinib, and TransCon CNP.

Mechanism of Action: A Tale of Two Pathways

The current therapeutic strategies for achondroplasia primarily target two key pathways involved in bone growth: the FGFR3 signaling cascade and the C-type natriuretic peptide (CNP) pathway.

This compound and Infigratinib are oral small molecule inhibitors that directly target the overactive FGFR3 receptor. By binding to the tyrosine kinase domain of FGFR3, these drugs aim to block the downstream signaling cascade that leads to impaired endochondral ossification. This compound is designed as a selective FGFR3 inhibitor to minimize off-target effects on other FGFR isoforms, which could potentially offer a better safety profile compared to pan-FGFR inhibitors.[1][2] Infigratinib is a selective inhibitor of FGFR1-3.[3]

Vosoritide and TransCon CNP , on the other hand, work by stimulating the CNP pathway, which acts as a natural antagonist to the FGFR3 pathway.[4] Vosoritide is a CNP analog, while TransCon CNP is a long-acting prodrug of CNP.[5][6] By activating the natriuretic peptide receptor B (NPR-B), these drugs initiate a signaling cascade that ultimately inhibits the downstream effects of the overactive FGFR3 signaling, thereby promoting chondrocyte proliferation and bone growth.

Clinical Trial Performance: A Head-to-Head Comparison

While direct comparative trials are lacking, data from individual clinical studies provide valuable insights into the potential efficacy and safety of these investigational drugs. It is important to note that clinical data for this compound in achondroplasia is not yet available as the Phase 2 BEACH301 trial has recently commenced.[7] The data presented for this compound is from the SURF301 trial in patients with FGFR3-altered metastatic urothelial cancer, which provides initial proof-of-concept for its FGFR3 inhibition.

Quantitative Data Summary
DrugTrial NamePhaseKey Efficacy EndpointResultsSafety and Tolerability
This compound SURF301 (in mUC)1/2Partial Response (PR) Rate54.5% PR rate and 100% disease control rate at doses ≥90 mg/day in patients with FGFR3-altered mUC.[8][9][10]Generally well-tolerated. Serious treatment-related adverse events in 10% of patients across all dose ranges.[8][10]
BEACH301 (in Achondroplasia)2Change in Annualized Growth Velocity (AGV)Data not yet available.Data not yet available.
Vosoritide Phase 33Change in AGV from baseline~1.57 cm/year increase compared to placebo after 52 weeks.[4]Generally well-tolerated with a mild side effect profile.[4][11]
Infigratinib PROPEL 22Change in AGV+2.51 cm/year at 12 months; +2.50 cm/year at 18 months.[12]Continuous and well-tolerated safety profile.[12]
TransCon CNP ApproaCHPivotalChange in AGV from baseline1.49 cm/year greater than placebo at Week 52.[6]Generally well-tolerated, with a safety profile comparable to placebo.[6][13]
COACH (with hGH)-Mean AGV9.14 cm/year in treatment-naïve children over 26 weeks.[5]Consistent with monotherapy profiles.[5]

Experimental Protocols

This compound: SURF301 and BEACH301 Trials
  • SURF301 Protocol: A Phase 1/2, multicenter, open-label study in adult patients with advanced solid tumors harboring FGFR3 alterations.[14][15] The trial consists of a dose-escalation phase to determine the recommended Phase 2 dose, followed by a dose-expansion phase to evaluate preliminary anti-tumor activity.[14] Patients receive oral this compound daily in 28-day cycles.[4] Key assessments include safety, tolerability, pharmacokinetics, and tumor response based on RECIST v1.1 criteria.[11]

  • BEACH301 Protocol: A Phase 2, multicenter, open-label, dose-escalation and dose-expansion study in children aged 3 to 10 with achondroplasia and open growth plates.[13][16] The study will enroll both treatment-naïve and previously treated children.[6][17] Participants will receive oral this compound (dabogratinib) once daily, with doses adjusted based on weight.[8][17] The primary objectives are to evaluate the safety, tolerability, and to identify a potentially effective dose of this compound.[6][13] Key efficacy endpoints include change from baseline in annualized growth velocity.[17]

Vosoritide: Phase 3 Trial

The pivotal Phase 3 trial was a randomized, double-blind, placebo-controlled, multicenter study in children with achondroplasia aged 5 to 18 years.[12][18] Participants were required to have participated in a six-month baseline growth study to establish their baseline growth velocity.[12][19] Patients were randomized to receive either daily subcutaneous injections of vosoritide (15.0 μg/kg) or placebo for 52 weeks.[12] The primary endpoint was the change from baseline in mean annualized growth velocity at 52 weeks compared to placebo.[12]

Infigratinib: PROPEL 2 Trial

PROPEL 2 is a Phase 2, open-label, dose-escalation and dose-expansion study in children aged 3 to 11 years with achondroplasia who had completed at least six months in the PROPEL observational study.[3][20] The study aims to evaluate the safety, tolerability, and efficacy of oral infigratinib.[20] The trial includes a dose-escalation phase with multiple cohorts to identify the optimal dose, followed by a dose-expansion phase.[3][5] Primary endpoints include the incidence of treatment-emergent adverse events and the change from baseline in annualized height velocity.[20]

TransCon CNP: ApproaCH Trial

The ApproaCH trial is a Phase 2b, multicenter, double-blind, randomized, placebo-controlled study evaluating the efficacy and safety of once-weekly subcutaneous doses of TransCon CNP in children with achondroplasia aged 2 to 11 years. The study includes a 52-week treatment period followed by an open-label extension. The primary endpoint is the annualized growth velocity at 52 weeks compared to placebo.

Visualizing the Pathways and Processes

Signaling Pathways

cluster_0 FGFR3 Pathway in Achondroplasia cluster_1 Therapeutic Intervention Points cluster_1_1 Direct FGFR3 Inhibition cluster_1_2 CNP Pathway Stimulation FGF FGF (Ligand) FGFR3 FGFR3 (Mutated & Constitutively Active) STAT STAT Pathway FGFR3->STAT Activates RAS_MAPK RAS-MAPK Pathway FGFR3->RAS_MAPK Activates PLCg PLCγ Pathway FGFR3->PLCg Activates Chondrocyte_Inhibition Inhibition of Chondrocyte Proliferation & Differentiation RAS_MAPK->Chondrocyte_Inhibition Impaired_Growth Impaired Bone Growth Chondrocyte_Inhibition->Impaired_Growth TYRA_300 This compound TYRA_300->FGFR3 Inhibits Infigratinib Infigratinib Infigratinib->FGFR3 Inhibits Vosoritide Vosoritide NPRB NPR-B Receptor Vosoritide->NPRB Activates TransCon_CNP TransCon CNP TransCon_CNP->NPRB Activates cGMP Increased cGMP NPRB->cGMP PKG PKG Pathway cGMP->PKG Inhibit_MAPK Inhibition of RAS-MAPK Pathway PKG->Inhibit_MAPK Inhibit_MAPK->RAS_MAPK Inhibits

Caption: Signaling pathways in achondroplasia and points of therapeutic intervention.

Clinical Trial Workflow: A Generalized Overview

cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient_Recruitment Patient Recruitment (Age & Diagnosis Criteria) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Growth Study (e.g., 6 months) Informed_Consent->Baseline_Assessment Randomization Randomization (if applicable) Baseline_Assessment->Randomization Drug_Administration Drug Administration (Oral or Subcutaneous) Randomization->Drug_Administration Monitoring Regular Monitoring (Safety & Efficacy) Drug_Administration->Monitoring Primary_Endpoint Primary Endpoint Assessment (e.g., AGV at 52 weeks) Monitoring->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment (Proportionality, Z-scores, etc.) Primary_Endpoint->Secondary_Endpoints Data_Analysis Data Analysis Secondary_Endpoints->Data_Analysis Extension_Phase Open-Label Extension (Optional) Data_Analysis->Extension_Phase

Caption: Generalized workflow of clinical trials for achondroplasia treatments.

Conclusion

The landscape of therapeutic options for achondroplasia is rapidly evolving, with several promising drugs in late-stage clinical development. While Vosoritide has demonstrated efficacy and is approved in several regions, oral therapies like this compound and Infigratinib offer the potential for improved convenience. TransCon CNP provides a less frequent injection schedule. The selective nature of this compound may offer a favorable safety profile, a critical consideration for a pediatric population requiring long-term treatment. The results from the ongoing and upcoming clinical trials, particularly the BEACH301 study for this compound, will be crucial in determining the comparative efficacy and safety of these novel therapies and shaping the future of achondroplasia management.

References

Safety Operating Guide

Personal protective equipment for handling TYRA-300

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of TYRA-300, an investigational and selective oral inhibitor of the fibroblast growth factor receptor 3 (FGFR3) tyrosine kinase. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental results.

Immediate Safety Information

While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS), it is imperative to handle this compound with the appropriate precautions for a potent, biologically active small molecule.[1] The following personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure and ensure a safe laboratory environment.

Recommended Personal Protective Equipment (PPE)
PPE CategoryItemSpecificationRationale
Hand Protection Nitrile GlovesDouble-gloving recommended, especially when handling the pure compound or concentrated solutions.Prevents skin contact and absorption.
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certified.Protects eyes from splashes or aerosols.
Body Protection Laboratory CoatFully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required if handled in a well-ventilated area.Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols.Avoids inhalation of the compound.
Emergency First Aid Procedures[1]
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.
Skin Contact Remove contaminated clothing. Rinse the affected skin area thoroughly with large amounts of water. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.
Ingestion Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Operational Handling and Storage

Proper handling and storage are critical for maintaining the stability and efficacy of this compound.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure the work area, such as a chemical fume hood or a designated bench space with adequate ventilation, is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Weighing : When weighing the powdered form of this compound, perform this task in a chemical fume hood or a balance enclosure to minimize the risk of inhalation and contamination of the surrounding area. Use appropriate tools, such as anti-static spatulas and weigh paper.

  • Reconstitution : For creating stock solutions, slowly add the recommended solvent (e.g., DMSO) to the vial containing the powdered this compound.[2] Cap the vial and vortex gently until the compound is fully dissolved. Avoid vigorous shaking to prevent aerosol formation.

  • Use in Experiments : When adding this compound to cell cultures or other experimental systems, use calibrated micropipettes with filtered tips to ensure accuracy and prevent cross-contamination.

  • Post-Handling : After use, securely cap all containers of this compound. Decontaminate the work surface with a suitable cleaning agent, such as 70% ethanol, and dispose of all cleaning materials as hazardous waste.[3]

Storage Conditions
FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.[3]

Waste Segregation and Disposal Workflow

G cluster_0 Waste Generation cluster_1 Waste Collection cluster_2 Labeling and Storage cluster_3 Final Disposal Contaminated Labware Contaminated Labware Solid Waste Container Solid Waste Container Contaminated Labware->Solid Waste Container Unused/Expired Compound Unused/Expired Compound Unused/Expired Compound->Solid Waste Container Liquid Waste (Solutions) Liquid Waste (Solutions) Liquid Waste Container Liquid Waste Container Liquid Waste (Solutions)->Liquid Waste Container Labeling Label as 'Hazardous Waste' with Chemical Name Solid Waste Container->Labeling Liquid Waste Container->Labeling Storage Store in Designated Satellite Accumulation Area Labeling->Storage EHS Pickup Arrange for Pickup by Institutional EHS Storage->EHS Pickup

Waste Disposal Workflow for this compound

This compound Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of FGFR3. Activating mutations in FGFR3 can lead to its constitutive activation, promoting downstream signaling pathways that drive cell proliferation and survival in certain cancers, and disrupt normal bone development in conditions like achondroplasia.[4][5][6] this compound blocks this aberrant signaling.

FGFR3 Signaling Pathway and Inhibition by this compound

cluster_0 Cell Membrane cluster_1 Intracellular Signaling FGFR3 FGFR3 STAT1 STAT1 FGFR3->STAT1 ERK1_2 ERK1/2 FGFR3->ERK1_2 p38 p38 FGFR3->p38 Proliferation Cell Proliferation & Survival STAT1->Proliferation ERK1_2->Proliferation p38->Proliferation TYRA300 This compound TYRA300->FGFR3 Inhibits

Inhibition of FGFR3 Signaling by this compound

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and clinical investigation of this compound.

In Vitro Activity
ParameterValueCell Line
IC50 11 nMBa/F3 cells
Clinical Trial Information (SURF301, Phase 1/2)[7][8]
ParameterDetails
Study Population Patients with advanced solid tumors with activating FGFR3 mutations/fusions.
Dose Levels (Phase 1) 10 mg to 120 mg once daily.
Observed Efficacy (at ≥90 mg) 54.5% partial response rate in patients with FGFR3-altered metastatic urothelial carcinoma.
Disease Control Rate (at ≥90 mg) 100% in patients with FGFR3-altered metastatic urothelial carcinoma.

This document is intended for informational purposes for research professionals and does not constitute medical advice. Always refer to your institution's specific safety guidelines and the most current Safety Data Sheet.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。